molecular formula C52H59ClN6O7 B15542791 ARD-266

ARD-266

Cat. No.: B15542791
M. Wt: 915.5 g/mol
InChI Key: RTNONCBKGZNCJS-WPVVNVAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CHEMBL4525203 is a Unknown drug.

Properties

Molecular Formula

C52H59ClN6O7

Molecular Weight

915.5 g/mol

IUPAC Name

(2S,4R)-N-[(1S)-3-[4-[2-[4-[[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamoyl]phenyl]ethynyl]piperidin-1-yl]-3-oxo-1-phenylpropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C52H59ClN6O7/c1-31(2)45(43-25-32(3)57-66-43)48(64)59-30-38(60)26-42(59)47(63)55-41(35-11-9-8-10-12-35)28-44(61)58-23-21-34(22-24-58)14-13-33-15-17-36(18-16-33)46(62)56-49-51(4,5)50(52(49,6)7)65-39-20-19-37(29-54)40(53)27-39/h8-12,15-20,25,27,31,34,38,41-42,45,49-50,60H,21-24,26,28,30H2,1-7H3,(H,55,63)(H,56,62)/t38-,41+,42+,45-,49?,50?/m1/s1

InChI Key

RTNONCBKGZNCJS-WPVVNVAYSA-N

Origin of Product

United States

Foundational & Exploratory

ARD-266: A Deep Dive into its Mechanism of Action for Targeted Androgen Receptor Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of ARD-266, a potent and selective Androgen Receptor (AR) degrader. This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically eliminate the AR protein, a key driver in the progression of prostate cancer. This document details the core mechanism, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound operates as a heterobifunctional molecule, simultaneously binding to the Androgen Receptor and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation is the crucial first step in its mechanism of action. By bringing the AR in close proximity to the E3 ligase, this compound effectively "tags" the AR protein for destruction via the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

The key innovation in the design of this compound lies in its utilization of a VHL ligand with a weak binding affinity.[1][2] This discovery demonstrates that high-affinity binding to the E3 ligase is not a prerequisite for potent protein degradation, a significant finding for the broader field of PROTAC development.[3]

The process unfolds as follows:

  • Ternary Complex Formation: this compound, with its two distinct warheads, binds to both the Androgen Receptor and the VHL E3 ligase complex, forming a transient AR-ARD-266-VHL ternary complex.

  • Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the AR protein. This results in the formation of a polyubiquitin (B1169507) chain on the AR.

  • Proteasomal Degradation: The polyubiquitinated AR is then recognized and targeted by the 26S proteasome. The proteasome unfolds and degrades the AR into smaller peptides, effectively eliminating it from the cell.

  • Recycling: this compound is then released and can bind to another AR protein, acting catalytically to induce the degradation of multiple AR molecules.

This targeted degradation of the AR protein leads to the downregulation of AR-regulated gene expression, which is critical for the growth and survival of prostate cancer cells.[1]

Quantitative Data Summary

The efficacy of this compound has been quantified in several preclinical studies, demonstrating its potent and efficient degradation of the Androgen Receptor and its subsequent impact on cancer cell lines.

ParameterCell LineValueDescriptionReference
DC50 (Degradation Concentration 50%) LNCaP0.2-1 nMConcentration of this compound required to degrade 50% of the AR protein.[1][3][4]
VCaP0.2-1 nMConcentration of this compound required to degrade 50% of the AR protein.[1][3][4]
22Rv10.2-1 nMConcentration of this compound required to degrade 50% of the AR protein.[1][3][4]
IC50 (Inhibitory Concentration 50%) LNCaP1 nMConcentration of this compound required to inhibit 50% of cell proliferation.[4]
VCaP6 nMConcentration of this compound required to inhibit 50% of cell proliferation.[4]
Gene Expression Downregulation LNCaP>50% at 10 nMReduction in mRNA levels of AR-regulated genes (PSA, TMPRSS2, FKBP5).[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Cell Culture
  • Cell Lines: LNCaP, VCaP, and 22Rv1 human prostate cancer cell lines were used.

  • Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting for AR Degradation
  • Cell Treatment: Cells were seeded in 6-well plates and allowed to attach overnight. The following day, cells were treated with varying concentrations of this compound or vehicle control (DMSO) for the indicated times.

  • Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST and then incubated with a primary antibody against the Androgen Receptor overnight at 4°C. After washing, the membrane was incubated with an HRP-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Band intensities were quantified using densitometry software.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: LNCaP cells were treated with this compound or vehicle for 24 hours. Total RNA was then extracted using an RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.

  • qPCR: Real-time PCR was performed using a qPCR system with SYBR Green master mix and primers specific for AR-regulated genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative mRNA expression levels were calculated using the ΔΔCt method.

Cell Viability Assay
  • Cell Seeding: Cells were seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells were treated with a serial dilution of this compound or vehicle control.

  • Incubation: Plates were incubated for a specified period (e.g., 72 hours).

  • Viability Reagent Addition: A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) was added to each well according to the manufacturer's instructions.

  • Measurement: The luminescence or absorbance was measured using a plate reader to determine the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

ARD266_Mechanism cluster_0 Cellular Environment ARD266 This compound TernaryComplex AR-ARD266-VHL Ternary Complex ARD266->TernaryComplex Binds AR Androgen Receptor (AR) AR->TernaryComplex Binds VHL VHL E3 Ligase VHL->TernaryComplex Recruited by this compound TernaryComplex->ARD266 Release & Recycle polyUb_AR Poly-ubiquitinated AR TernaryComplex->polyUb_AR Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome polyUb_AR->Proteasome Targeted for Degradation Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degrades

Caption: Mechanism of action of this compound, a PROTAC that induces AR degradation.

Experimental Workflow

Experimental_Workflow cluster_cell_culture 1. Cell Culture cluster_treatment 2. Treatment cluster_assays 3. Assays cluster_western Western Blot cluster_qpcr qRT-PCR cluster_viability Cell Viability cluster_analysis 4. Data Analysis start Prostate Cancer Cell Lines (LNCaP, VCaP, 22Rv1) culture Culture in RPMI-1640 + 10% FBS start->culture seeding Seed cells in plates culture->seeding treatment Treat with this compound (various concentrations and times) seeding->treatment lysis Cell Lysis treatment->lysis rna_ext RNA Extraction treatment->rna_ext viab_assay Add Viability Reagent treatment->viab_assay quant Protein Quantification lysis->quant sds SDS-PAGE & Transfer quant->sds immuno Immunoblotting for AR sds->immuno analysis_wb Densitometry Analysis (DC50 calculation) immuno->analysis_wb cdna cDNA Synthesis rna_ext->cdna qpcr qPCR for AR-regulated genes cdna->qpcr analysis_qpcr ΔΔCt Method (Gene Expression Fold Change) qpcr->analysis_qpcr measure Measure Luminescence/ Absorbance viab_assay->measure analysis_viab Dose-Response Curve (IC50 calculation) measure->analysis_viab

Caption: General experimental workflow for characterizing this compound's activity.

References

ARD-266: A Technical Guide to a Potent Androgen Receptor PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

ARD-266 is a synthetic, non-steroidal, highly potent Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Androgen Receptor (AR). As a bifunctional molecule, this compound simultaneously binds to the Androgen Receptor and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein. This targeted protein degradation offers a promising therapeutic strategy for androgen-dependent pathologies, most notably in the context of castration-resistant prostate cancer (CRPC).

Mechanism of Action

This compound operates through the ubiquitin-proteasome system to selectively eliminate the Androgen Receptor. The molecule consists of a ligand that binds to the AR and another ligand that recruits the VHL E3 ligase, connected by a chemical linker. This proximity induces the formation of a ternary complex between AR, this compound, and the VHL E3 ligase complex.[1][2] Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the AR protein. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, effectively reducing the total cellular levels of the Androgen Receptor.[1] This mechanism of action is distinct from traditional AR inhibitors, which only block the receptor's activity. By inducing degradation, this compound can overcome resistance mechanisms associated with AR overexpression or mutations.

Quantitative Data

The efficacy of this compound has been demonstrated in various prostate cancer cell lines. The following tables summarize the key quantitative data reported for this compound.

Parameter LNCaP VCaP 22Rv1 Reference
DC50 (nM) 0.2 - 10.2 - 10.2 - 1[3][4][5][6]
IC50 (nM) 1 - 61 - 61 - 6[4]

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines. DC50 represents the concentration required to degrade 50% of the target protein, and IC50 represents the concentration required to inhibit 50% of a biological process.

Cell Line Treatment Concentration Treatment Duration Effect Reference
LNCaP10 nM24 hours>50% reduction in mRNA levels of PSA, TMPRSS2, and FKBP5[3]
LNCaP100 nM3 hoursSignificant reduction in AR protein level[3]
LNCaP100 nM6 hoursNear-complete elimination of AR protein[3]
LNCaP, VCaP, 22Rv1Not specifiedNot specified>95% reduction in AR protein level[4]

Table 2: Effects of this compound on AR Protein Levels and AR-Regulated Gene Expression.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

ARD266_Mechanism_of_Action cluster_cell Cell ARD266 This compound Ternary_Complex Ternary Complex (AR-ARD266-VHL) ARD266->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ub_AR Proteasome 26S Proteasome Ub_AR->Proteasome Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degradation

Caption: Mechanism of action of this compound, a PROTAC that induces the degradation of the Androgen Receptor.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Evaluation Cell_Culture Prostate Cancer Cell Culture (LNCaP, VCaP, 22Rv1) Treatment Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment Western_Blot Western Blot Analysis (AR protein levels) Treatment->Western_Blot qPCR qPCR Analysis (AR target gene expression) Treatment->qPCR Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Data_Analysis Data Analysis (DC50, IC50 calculation) Western_Blot->Data_Analysis qPCR->Data_Analysis Viability_Assay->Data_Analysis

Caption: A typical experimental workflow for evaluating the efficacy of this compound in vitro.

Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound.

Cell Culture and Treatment
  • Cell Lines: LNCaP, VCaP, and 22Rv1 prostate cancer cell lines are commonly used.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For experiments, cells are seeded in appropriate culture vessels. After reaching the desired confluency, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO). Treatment durations can range from a few hours to several days depending on the assay.

Western Blot Analysis for AR Degradation
  • Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against AR overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control, such as β-actin or GAPDH, should be used to normalize for protein loading.

Quantitative Real-Time PCR (qPCR) for AR Target Gene Expression
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from this compound-treated cells using a commercial RNA isolation kit. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qPCR: qPCR is performed using a qPCR instrument with SYBR Green master mix and primers specific for AR target genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Cell Viability Assay
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Treatment: The medium is replaced with fresh medium containing a range of this compound concentrations.

  • Assay: After a specified incubation period (e.g., 72 hours), cell viability is assessed using a commercial kit such as MTT or CellTiter-Glo.

  • Data Analysis: The absorbance or luminescence is measured using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated by plotting the cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a potent and effective PROTAC degrader of the Androgen Receptor. Its ability to induce rapid and near-complete degradation of AR in prostate cancer cells highlights its potential as a therapeutic agent for CRPC and other androgen-driven diseases. The provided data and protocols offer a comprehensive technical overview for researchers and drug development professionals interested in further investigating this promising compound.

References

ARD-266: A Technical Whitepaper on a Novel Androgen Receptor PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ARD-266 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR), a key driver in the progression of prostate cancer. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound. Notably, this compound leverages a von Hippel-Lindau (VHL) E3 ligase ligand with a weak binding affinity, a discovery that has significant implications for the future design of PROTACs. Preclinical data demonstrates that this compound effectively degrades AR in prostate cancer cell lines at sub-nanomolar concentrations, leading to the suppression of AR-regulated gene expression. This whitepaper will detail the experimental data and protocols that underscore the potential of this compound as a therapeutic candidate.

Introduction: The Rationale for Androgen Receptor Degradation

The Androgen Receptor is a well-established therapeutic target in prostate cancer.[1][2][3] Conventional therapies often involve androgen receptor antagonists that block the receptor's activity. However, the development of resistance to these agents, often through AR mutations or overexpression, remains a significant clinical challenge.

PROTACs offer an alternative therapeutic strategy by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically eliminate the target protein. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

This compound was developed as a next-generation AR-targeting therapeutic with the potential to overcome the limitations of existing antagonists by eliminating the AR protein entirely.

Discovery and Design of this compound

The design of this compound stemmed from a systematic exploration of linking a potent AR antagonist with various VHL E3 ligase ligands.[1][2][3] A key and unexpected finding from this research was that a VHL ligand with a relatively weak, micromolar binding affinity could be utilized to create a highly potent and efficient AR degrader.[1][2][3] This discovery, detailed in the seminal paper by Han et al. in the Journal of Medicinal Chemistry, challenges the conventional wisdom that high-affinity E3 ligase ligands are essential for potent PROTACs.[1][2][3]

The final optimized molecule, designated as compound 11 (this compound), demonstrated superior AR degradation capabilities in preclinical studies.[1][2][3]

Mechanism of Action

This compound functions as a classic PROTAC, inducing the degradation of the Androgen Receptor through the ubiquitin-proteasome pathway. The proposed mechanism is as follows:

  • Ternary Complex Formation : this compound, with its two distinct ligands, simultaneously binds to the Androgen Receptor and the VHL E3 ubiquitin ligase, forming a ternary complex (AR-ARD-266-VHL).

  • Ubiquitination : The proximity induced by the ternary complex allows the VHL E3 ligase to transfer ubiquitin molecules to the AR protein.

  • Proteasomal Degradation : The poly-ubiquitinated AR is then recognized and degraded by the 26S proteasome, effectively eliminating the receptor from the cell.

  • Recycling : this compound is then released and can engage another AR and VHL molecule, acting catalytically to induce the degradation of multiple AR proteins.

ARD-266_Mechanism_of_Action cluster_0 Cellular Environment ARD266 This compound Ternary_Complex Ternary Complex (AR-ARD-266-VHL) ARD266->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->ARD266 Recycling Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ub Ubiquitin Ub->Ub_AR Ubiquitination Proteasome 26S Proteasome Ub_AR->Proteasome Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation

Figure 1: Mechanism of Action of this compound.

Preclinical Data

In Vitro Potency

This compound has demonstrated potent and efficient degradation of the Androgen Receptor in multiple AR-positive prostate cancer cell lines. The half-maximal degradation concentration (DC50) values are summarized in the table below.

Cell LineDC50 (nM)
LNCaP0.2 - 1
VCaP0.2 - 1
22Rv10.2 - 1
Table 1: In Vitro Degradation Potency of this compound in Prostate Cancer Cell Lines.[1][2][3][4]

Time-course experiments in LNCaP and VCaP cells treated with 100 nM of this compound showed a significant reduction in AR protein levels within 3 hours, with near-complete elimination by 6 hours.[4]

Downstream Effects on Gene Expression

The degradation of the Androgen Receptor by this compound leads to a functional consequence on the expression of AR-regulated genes. In LNCaP cells, treatment with this compound for 24 hours resulted in a dose-dependent suppression of key AR target genes.

GeneEffect of this compound (at 10 nM)
PSA>50% reduction in mRNA levels
TMPRSS2>50% reduction in mRNA levels
FKBP5>50% reduction in mRNA levels
Table 2: Effect of this compound on AR-Regulated Gene Expression in LNCaP Cells.[4]

Experimental Protocols

Cell Culture
  • Cell Lines: LNCaP, VCaP, and 22Rv1 prostate cancer cell lines were used.

  • Media: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for AR Degradation
  • Cell Lysis: Cells were treated with varying concentrations of this compound for the indicated times. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane was then incubated with a primary antibody against AR overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: LNCaP cells were treated with this compound for 24 hours. Total RNA was extracted using the RNeasy Mini Kit according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a High-Capacity cDNA Reverse Transcription Kit.

  • qPCR: qPCR was performed using a SYBR Green PCR Master Mix on a real-time PCR system. The relative expression of target genes (PSA, TMPRSS2, FKBP5) was normalized to a housekeeping gene (e.g., GAPDH) using the ΔΔCt method.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Protein Level Analysis cluster_2 Gene Expression Analysis start Prostate Cancer Cell Lines (LNCaP, VCaP, 22Rv1) treatment Treatment with this compound (Dose-response & Time-course) start->treatment western_blot Western Blotting (AR Degradation) treatment->western_blot qpcr qPCR (PSA, TMPRSS2, FKBP5) treatment->qpcr end Data Analysis (DC50, mRNA fold change) western_blot->end qpcr->end

Figure 2: Preclinical Experimental Workflow for this compound.

Clinical Development and Future Directions

As of the current date, this compound is a preclinical candidate and has not entered into human clinical trials. The potent in vitro activity and the novel mechanism of action make it a compelling candidate for further development. Future studies will likely focus on in vivo efficacy in animal models of prostate cancer, as well as comprehensive pharmacokinetic and toxicology studies to support a potential Investigational New Drug (IND) application.

The discovery that a weak-binding VHL ligand can be effectively utilized in a PROTAC, as demonstrated by this compound, opens up new avenues for the design of future protein degraders. This finding significantly expands the pool of E3 ligase ligands that can be considered for PROTAC development, potentially leading to molecules with improved drug-like properties.

Conclusion

This compound is a highly potent PROTAC degrader of the Androgen Receptor that has shown significant promise in preclinical studies. Its ability to efficiently induce AR degradation at sub-nanomolar concentrations and suppress downstream gene expression highlights its potential as a therapeutic for prostate cancer. The development of this compound has also provided a valuable scientific insight: that high-affinity E3 ligase binding is not a prerequisite for potent protein degradation. Further investigation into the in vivo efficacy and safety of this compound is warranted to fully assess its therapeutic potential.

References

ARD-266: A Technical Guide to a Potent Androgen Receptor PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-266 is a potent, small-molecule Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Androgen Receptor (AR), a key driver in the progression of prostate cancer.[1][2][3] As a heterobifunctional molecule, this compound simultaneously binds to the AR and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the AR.[4][5][6] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a complex molecule synthesized to bring the Androgen Receptor and an E3 ligase into proximity. Its chemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name (2S,4R)-N-((S)-3-(4-((4-(((1r,3r)-3-(3-Chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)carbamoyl)phenyl)ethynyl)piperidin-1-yl)-3-oxo-1-phenylpropyl)-4-hydroxy-1-((R)-3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)pyrrolidine-2-carboxamide[7]
Chemical Formula C₅₂H₅₉ClN₆O₇[7]
Molecular Weight 915.53 g/mol [7]
CAS Number 2666951-70-6[7]
Synonyms ARD 266, ARD266, PROTAC Degrader[7]

Mechanism of Action: Targeted Degradation of the Androgen Receptor

This compound functions as a PROTAC, a molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate a target protein.[8] In the case of this compound, the target protein is the Androgen Receptor (AR).

The mechanism involves a two-pronged approach:

  • Binding to the Androgen Receptor: One end of the this compound molecule is a potent antagonist of the Androgen Receptor, allowing it to specifically bind to this target protein.[5]

  • Recruitment of the E3 Ligase: The other end of this compound binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][6]

  • Ternary Complex Formation: The simultaneous binding of this compound to both the AR and VHL brings the two proteins into close proximity, forming a ternary complex.

  • Ubiquitination and Proteasomal Degradation: Within this complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules to the AR. This polyubiquitination marks the AR for recognition and degradation by the 26S proteasome, leading to its elimination from the cell.[4][8]

This targeted degradation of the AR protein has been shown to be highly effective in various AR-positive prostate cancer cell lines.[1][2][3]

ARD266_Mechanism_of_Action cluster_0 This compound Mediated AR Degradation cluster_1 Ternary Complex ARD266 This compound AR Androgen Receptor (AR) (Target Protein) ARD266->AR Binds VHL VHL E3 Ligase ARD266->VHL Binds AR_bound AR ARD266_bound This compound AR_bound->ARD266_bound VHL_bound VHL ARD266_bound->VHL_bound Ubiquitin Ubiquitin Ubiquitinated_AR Polyubiquitinated AR Ubiquitin->Ubiquitinated_AR Polyubiquitination Proteasome 26S Proteasome Ubiquitinated_AR->Proteasome Recognition & Degradation Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Results in

Figure 1: Signaling pathway of this compound mediated androgen receptor degradation.

Biological Activity and Efficacy

This compound has demonstrated potent and efficient degradation of the Androgen Receptor in several AR-positive prostate cancer cell lines. The efficacy of this compound is typically quantified by its DC₅₀ (half-maximal degradation concentration) and IC₅₀ (half-maximal inhibitory concentration) values.

Cell LineEfficacy MetricValue (nM)Reference
LNCaPDC₅₀0.2 - 1[3][7][9]
VCaPDC₅₀0.2 - 1[3][7][9]
22Rv1DC₅₀0.2 - 1[3][7][9]
LNCaP, VCaP, 22Rv1IC₅₀1 - 6[7]

Studies have shown that this compound can reduce AR protein levels by over 95% in these cell lines and effectively suppress the expression of AR-regulated genes.[1][2]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

Western Blot for Androgen Receptor Degradation

This protocol outlines the general steps to assess the degradation of the AR protein in response to this compound treatment.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow start Start: AR-positive prostate cancer cells treatment Treat cells with varying concentrations of this compound start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification sds_page SDS-PAGE (Protein Separation) quantification->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (e.g., with non-fat milk) transfer->blocking primary_ab Incubation with Primary Antibody (anti-AR) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Quantify AR band intensity detection->analysis end End: Determine DC₅₀ analysis->end

Figure 2: A representative experimental workflow for Western Blot analysis.

Methodology:

  • Cell Culture and Treatment: AR-positive prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) are cultured to optimal confluency and then treated with a range of concentrations of this compound for a specified duration.

  • Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the BCA assay, to ensure equal loading for electrophoresis.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the Androgen Receptor. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities corresponding to the AR protein are quantified. The DC₅₀ value is calculated by plotting the percentage of AR degradation against the log concentration of this compound.

Cell Viability Assay

This protocol describes the general method for determining the IC₅₀ of this compound.

Methodology:

  • Cell Seeding: Prostate cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity.

  • Data Analysis: The absorbance or luminescence is measured, and the percentage of cell viability is calculated relative to a vehicle-treated control. The IC₅₀ value is determined by plotting cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to measure the effect of this compound on the expression of AR-regulated genes.

Methodology:

  • Cell Treatment and RNA Extraction: Cells are treated with this compound, and total RNA is extracted using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qRT-PCR: The cDNA is used as a template for quantitative real-time PCR with primers specific for AR-regulated genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, comparing the expression in this compound-treated cells to that in vehicle-treated cells.

Conclusion

This compound is a highly potent and effective PROTAC degrader of the Androgen Receptor. Its ability to induce rapid and robust degradation of AR in prostate cancer cells highlights its potential as a therapeutic agent. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working with this and similar targeted protein degraders. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

References

The Biological Activity of ARD-266 in Prostate Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ARD-266 is a potent and selective Androgen Receptor (AR) degrader developed for the potential treatment of prostate cancer. As a Proteolysis Targeting Chimera (PROTAC), this compound offers a novel mechanism of action distinct from traditional AR inhibitors. This document provides a comprehensive technical guide on the biological activity of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing its mechanism of action.

Core Mechanism of Action: Targeted Protein Degradation

This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate the Androgen Receptor. It achieves this by simultaneously binding to the AR and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This induced proximity facilitates the formation of a ternary complex, leading to the polyubiquitination of the AR.[3] The ubiquitinated AR is then recognized and degraded by the 26S proteasome, effectively removing the key driver of prostate cancer growth.[3] This event-driven mechanism allows a single molecule of this compound to trigger the degradation of multiple AR proteins, contributing to its high potency.[3]

Quantitative Assessment of Biological Activity

The efficacy of this compound has been demonstrated through various in vitro studies in androgen-sensitive and castration-resistant prostate cancer cell lines.

In Vitro Potency and Efficacy

This compound demonstrates potent and rapid degradation of the Androgen Receptor across multiple prostate cancer cell lines.

Cell LineDC₅₀ (nM)Maximum AR DegradationTreatment Conditions
LNCaP0.5[4]>95%[4]30 nM for 6 hours[4]
VCaP1[4]>95%[4]30 nM for 6 hours[4]
22Rv10.2[4]>95%[4]10 nM for 6 hours[4]

DC₅₀: The concentration of the compound that results in 50% degradation of the target protein.

Comparative Inhibitory Activity

When compared to conventional AR antagonists, this compound shows superior potency in inhibiting cancer cell growth.

CompoundIC₅₀ (nM) in LNCaP cells
This compound6[4]
Conventional AR Antagonist182[4]

IC₅₀: The concentration of the compound that inhibits 50% of cell growth.

Impact on AR-Regulated Gene Expression

By degrading the Androgen Receptor, this compound effectively suppresses the transcription of AR target genes that are critical for prostate cancer progression.

Gene TargetCell LineThis compound ConcentrationReduction in mRNA Levels
PSALNCaP10 nM[1]>50%[1]
TMPRSS2LNCaP10 nM[1]>50%[1]
FKBP5LNCaP10 nM[1]>50%[1]

Preclinical and Clinical Status

As of the latest available information, preclinical in vivo studies in animal models for this compound have not been published in the peer-reviewed literature. Furthermore, this compound has not entered into clinical trials.[3][5] The clinical development of AR-targeting PROTACs is currently focused on other molecules such as ARV-110 and ARV-766.[5]

Experimental Methodologies

The following sections describe generalized protocols for the key experiments used to characterize the biological activity of this compound. These are based on standard laboratory techniques and the available information on this compound.

Cell Culture
  • Cell Lines: LNCaP, VCaP, and 22Rv1 prostate cancer cell lines are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blotting for AR Degradation

This protocol outlines the steps to quantify the degradation of the Androgen Receptor protein following treatment with this compound.

  • Cell Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 6 hours).

  • Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein lysates on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the Androgen Receptor overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: Quantify the band intensities to determine the percentage of AR protein degradation relative to the vehicle control and normalized to the loading control.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol details the measurement of mRNA levels of AR-regulated genes.

  • Cell Treatment and RNA Extraction: Treat cells with this compound as described for the Western blot. Extract total RNA from the cells using a commercial RNA extraction kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.

  • Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH).

  • Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in mRNA expression of the target genes in this compound treated samples compared to vehicle-treated samples, normalized to the housekeeping gene.

Visualizing the Mechanism and Workflow

This compound Signaling Pathway

ARD266_Mechanism cluster_0 This compound Mediated AR Degradation ARD266 This compound Ternary_Complex Ternary Complex (AR-ARD266-VHL) ARD266->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_AR->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of this compound-induced Androgen Receptor degradation.

Experimental Workflow for In Vitro Analysis

Experimental_Workflow cluster_workflow In Vitro Evaluation of this compound cluster_protein Protein Level Analysis cluster_mrna mRNA Level Analysis start Prostate Cancer Cell Lines (LNCaP, VCaP, 22Rv1) treatment Treat with this compound (Dose-response & Time-course) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis rna_extraction RNA Extraction & cDNA Synthesis treatment->rna_extraction western Western Blot for AR lysis->western analysis Data Analysis: DC₅₀, IC₅₀, mRNA fold change western->analysis qpcr qPCR for AR Target Genes (PSA, TMPRSS2, FKBP5) rna_extraction->qpcr qpcr->analysis

Caption: Workflow for evaluating this compound's in vitro biological activity.

References

ARD-266: A Novel Androgen Receptor Degrader for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Castration-resistant prostate cancer (CRPC) remains a significant clinical challenge, largely driven by the reactivation of the androgen receptor (AR) signaling pathway. While second-generation antiandrogens have improved patient outcomes, resistance inevitably emerges, often through mechanisms such as AR overexpression, mutation, or the expression of splice variants like AR-V7. ARD-266 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to address these challenges by inducing the targeted degradation of the AR protein. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies to facilitate further research and development in the field of targeted protein degradation for CRPC.

Introduction to this compound

This compound is a hetero-bifunctional small molecule that leverages the cell's natural protein disposal system to eliminate the androgen receptor. It consists of three key components: a ligand that binds to the AR, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two moieties. By bringing the AR and the VHL E3 ligase into close proximity, this compound facilitates the ubiquitination of the AR, marking it for degradation by the proteasome. This event-driven pharmacology offers a distinct advantage over traditional occupancy-based inhibitors, as it can overcome resistance mechanisms driven by AR overexpression.

Mechanism of Action

The mechanism of action of this compound is centered on the PROTAC technology, which hijacks the ubiquitin-proteasome system (UPS). The process can be summarized in the following steps:

  • Ternary Complex Formation: this compound simultaneously binds to the androgen receptor (the protein of interest) and the VHL E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination: The formation of this complex brings the E3 ligase in close proximity to the AR, facilitating the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the AR.

  • Proteasomal Degradation: The poly-ubiquitinated AR is then recognized and degraded by the 26S proteasome.

  • Catalytic Cycle: After inducing degradation, this compound is released and can engage another AR molecule, enabling a catalytic cycle of degradation.

ARD-266_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex ARD266 This compound Ternary This compound : AR : VHL ARD266->Ternary Binds AR Androgen Receptor (AR) AR->Ternary Binds Proteasome 26S Proteasome AR->Proteasome Targeted for Degradation VHL VHL E3 Ligase VHL->Ternary Recruited by this compound Ternary->ARD266 Released Ternary->AR Ubiquitination Ub Ubiquitin Ub->Ternary Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degrades

Figure 1: Mechanism of action of this compound.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent and robust degradation of the androgen receptor in various CRPC cell lines. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Degradation Potency (DC50) of this compound in CRPC Cell Lines [1][2][3]

Cell LineAR StatusDC50 (nM)
LNCaPAR+0.5
VCaPAR+1
22Rv1AR+, AR-V7+0.2

DC50: Concentration required for 50% degradation of the target protein.

Table 2: In Vitro AR Protein Degradation with this compound [1]

Cell LineThis compound ConcentrationTreatment DurationAR Degradation
LNCaP30 nM6 hours>95%
VCaP30 nM6 hours>95%
22Rv110 nM6 hours>95%
Effect on AR-Regulated Gene Expression

Degradation of the AR by this compound leads to a significant reduction in the expression of AR target genes that are crucial for prostate cancer cell growth and survival.

Table 3: Suppression of AR-Regulated Gene Expression by this compound in LNCaP Cells [4]

GeneFunctionThis compound Concentration (10 nM)
PSA (KLK3)Prostate-Specific Antigen, biomarker for prostate cancer>50% reduction in mRNA levels
TMPRSS2Transmembrane protease, serine 2, involved in prostate cancer progression>50% reduction in mRNA levels
FKBP5Co-chaperone of the AR>50% reduction in mRNA levels
Activity in Enzalutamide-Resistant Models and Role of AR-V7

A critical aspect of this compound's potential is its activity in the context of resistance to current therapies. While this compound is effective in enzalutamide-resistant prostate cancer models, it is important to note that it does not induce the degradation of the AR-V7 splice variant. However, studies with similar AR degraders suggest that the degradation of full-length AR is sufficient to inhibit the growth of CRPC cells, even in the presence of AR-V7[1]. This indicates that full-length AR remains a key driver of tumor growth in this setting.

In Vivo Efficacy, Pharmacokinetics, and Biodistribution

As of the date of this document, specific in vivo efficacy, pharmacokinetic, and biodistribution data for this compound have not been made publicly available. Preclinical in vivo studies for similar AR PROTACs typically involve xenograft models in immunocompromised mice. A general protocol for such a study is provided in the experimental protocols section for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Cell Culture
  • Cell Lines: LNCaP, VCaP, and 22Rv1 cells can be obtained from the American Type Culture Collection (ATCC).

  • Culture Media:

    • LNCaP: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • VCaP: DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • 22Rv1: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for AR Degradation

This protocol is for determining the extent of AR protein degradation following treatment with this compound.

Western_Blot_Workflow cluster_workflow Western Blotting Workflow A 1. Cell Treatment: Treat cells with varying concentrations of this compound. B 2. Cell Lysis: Lyse cells to extract total protein. A->B C 3. Protein Quantification: Determine protein concentration (e.g., BCA assay). B->C D 4. SDS-PAGE: Separate proteins by size. C->D E 5. Protein Transfer: Transfer proteins to a PVDF membrane. D->E F 6. Blocking: Block non-specific binding sites. E->F G 7. Primary Antibody Incubation: Incubate with anti-AR and loading control (e.g., β-actin) antibodies. F->G H 8. Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody. G->H I 9. Detection: Visualize bands using chemiluminescence. H->I J 10. Analysis: Quantify band intensity to determine AR degradation. I->J

Figure 2: Western Blotting Experimental Workflow.

  • Reagents:

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • Laemmli sample buffer.

    • Primary antibodies: Rabbit anti-AR, Mouse anti-β-actin.

    • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

    • Chemiluminescent substrate.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound for the specified duration.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

    • Denature protein samples in Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities using image analysis software.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring the mRNA levels of AR-regulated genes.

  • Reagents:

    • RNA extraction kit (e.g., RNeasy Kit, Qiagen).

    • cDNA synthesis kit.

    • SYBR Green or TaqMan qPCR master mix.

    • Gene-specific primers (a list of representative primer sequences is provided below).

Table 4: Representative qPCR Primer Sequences

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
PSA (KLK3)AGGCCTTCCCTGTACACCAAGTCTTGGCCTGGTCATTTCC
TMPRSS2CCTGGTCACAGAGAAACAGGAGGTCCGACATCAGGGTACAC
FKBP5GAGATTGCCAAGGAGCAGTTTCCAGTTCTCATCCAACAGG
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC
  • Procedure:

    • Treat cells with this compound as described for the Western blot.

    • Extract total RNA from the cells.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using the gene-specific primers and a real-time PCR system.

    • Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene like GAPDH.

Cell Viability Assay

This protocol is for assessing the effect of this compound on cell proliferation.

  • Reagents:

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density.

    • Treat cells with a range of concentrations of this compound.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Xenograft Model (Generalized Protocol)

This is a representative protocol for evaluating the in vivo efficacy of an AR PROTAC like this compound.

Xenograft_Workflow cluster_workflow In Vivo Xenograft Workflow A 1. Cell Implantation: Subcutaneously implant CRPC cells (e.g., VCaP) into immunocompromised mice. B 2. Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³). A->B C 3. Randomization: Randomize mice into treatment and vehicle control groups. B->C D 4. Dosing: Administer this compound or vehicle (e.g., daily oral gavage). C->D E 5. Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly). D->E F 6. Endpoint Analysis: At the end of the study, collect tumors for analysis (e.g., Western blot, IHC). E->F

Figure 3: In Vivo Xenograft Experimental Workflow.

  • Animal Model: Male immunodeficient mice (e.g., NOD-SCID Gamma or similar).

  • Tumor Implantation: Subcutaneously inject CRPC cells (e.g., VCaP) mixed with Matrigel into the flank of the mice.

  • Treatment: Once tumors reach a specified volume, randomize mice into treatment and control groups. Administer this compound via a suitable route (e.g., oral gavage) at various dose levels. The control group receives the vehicle.

  • Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume. Monitor animal body weight and general health.

  • Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as Western blotting or immunohistochemistry (IHC) to confirm AR degradation in vivo.

Conclusion

This compound represents a promising therapeutic strategy for castration-resistant prostate cancer by effectively inducing the degradation of the androgen receptor. Its potent in vitro activity in CRPC cell lines, including those resistant to current therapies, highlights its potential to overcome key resistance mechanisms. While in vivo data for this compound is not yet publicly available, the preclinical data for similar AR PROTACs are encouraging. The detailed experimental protocols provided in this guide are intended to facilitate further investigation into this compound and the broader field of targeted protein degradation for the treatment of prostate cancer. Further studies are warranted to fully elucidate the in vivo efficacy, safety profile, and pharmacokinetic properties of this compound to support its potential clinical development.

References

understanding PROTAC technology ARD-266

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to ARD-266 PROTAC Technology

Introduction to this compound

This compound is a highly potent, small-molecule Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the Androgen Receptor (AR).[1][2] As a bifunctional molecule, it leverages the cell's natural protein disposal system—the ubiquitin-proteasome pathway—to eliminate the AR protein, a validated therapeutic target in metastatic castration-resistant prostate cancer (mCRPC).[3][4] this compound is constructed with a ligand that binds to the AR protein and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] A significant finding in the development of this compound is that it achieves high potency despite utilizing a VHL E3 ligase ligand with a relatively weak, micromolar binding affinity.[2][3][6][7]

Core Mechanism of Action

The primary function of this compound is to act as a molecular bridge, bringing the AR protein into close proximity with the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the AR protein. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell. This degradation-based approach differs from traditional inhibitors, which only block the protein's function.

ARD-266_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation AR Androgen Receptor (Target Protein) AR_bound AR AR->AR_bound Binds ARD266 This compound (PROTAC) VHL VHL E3 Ligase VHL_bound VHL VHL->VHL_bound Recruited ARD266_bound This compound AR_bound->ARD266_bound Proteasome Proteasome AR_bound->Proteasome Recognition & Entry ARD266_bound->VHL_bound Ub Ubiquitin Ub->AR_bound Polyubiquitination Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of this compound-mediated degradation of the Androgen Receptor (AR).

Data Presentation

In Vitro Degradation and Potency

This compound demonstrates potent and efficient degradation of the AR protein across multiple AR-positive prostate cancer cell lines.

Cell LineDC₅₀ (nM)IC₅₀ (nM)Reference(s)
LNCaP0.2 - 11 - 6[1][3][4]
VCaP0.2 - 11 - 6[3][4]
22Rv10.2 - 11 - 6[3][6][4]
DC₅₀: Concentration for 50% maximal degradation. IC₅₀: Concentration for 50% inhibition.
Effect on AR Protein and Gene Expression

Treatment with this compound leads to a rapid and substantial reduction in AR protein levels, consequently suppressing the expression of AR-regulated genes.

ParameterCell LineConcentration (nM)Time (hours)ResultReference(s)
AR Protein LevelLNCaP, VCaP1003Effective reduction[1]
AR Protein LevelLNCaP1006Near-complete elimination[1]
AR Protein LevelLNCaP, VCaP, 22Rv1Various->95% reduction[3][4][8]
mRNA Levels (PSA, TMPRSS2, FKBP5)LNCaP1024>50% reduction

Experimental Protocols

Western Blotting for AR Protein Degradation

This protocol outlines the methodology used to quantify the degradation of AR protein in prostate cancer cells following treatment with this compound.

  • Cell Culture: Plate AR-positive prostate cancer cells (e.g., LNCaP, VCaP) in appropriate growth medium and culture until they reach 70-80% confluency.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or with a fixed concentration (e.g., 100 nM) for different time points (e.g., 1, 3, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • Control Groups: To confirm the PROTAC mechanism, include pre-treatment groups:

    • An AR antagonist to block this compound binding to the target.[9]

    • A free VHL ligand to compete for E3 ligase binding.[9]

    • A proteasome inhibitor (e.g., MG132) to prevent degradation.[9]

    • An E1 ubiquitin-activating enzyme inhibitor (e.g., MLN7243).[9]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the Androgen Receptor. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Incubate with a secondary antibody conjugated to HRP and visualize using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software.

Gene Expression Analysis by qPCR

This protocol details the steps to measure the downstream effect of AR degradation on its target gene expression.

  • Cell Culture and Treatment: Culture and treat LNCaP cells with this compound (e.g., 10 nM) for 24 hours, including a vehicle control.

  • RNA Extraction: Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes with primers specific for AR target genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative changes in gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Experimental_Workflow cluster_protein Protein Analysis cluster_rna Gene Expression Analysis start Culture AR+ Prostate Cancer Cells (LNCaP, VCaP, 22Rv1) treat Treat with this compound (Dose & Time Course) start->treat harvest Harvest Cells treat->harvest lysis Cell Lysis harvest->lysis rna_ext Total RNA Extraction harvest->rna_ext quant BCA Protein Assay lysis->quant wb Western Blot for AR & Loading Control quant->wb endpoint_protein Quantify AR Protein Degradation wb->endpoint_protein cdna cDNA Synthesis rna_ext->cdna qpcr qPCR for AR Target Genes (PSA, TMPRSS2, etc.) cdna->qpcr endpoint_rna Quantify mRNA Suppression qpcr->endpoint_rna

Caption: In vitro experimental workflow for evaluating this compound efficacy.

Conclusion and Significance

This compound is a potent and effective PROTAC degrader of the Androgen Receptor, showing significant preclinical activity in prostate cancer cell models.[1][3] Its development provides a crucial proof-of-concept that high-affinity binding to the E3 ligase is not a prerequisite for creating a powerful PROTAC, broadening the scope for future degrader design.[3][6][8] While this compound itself has not progressed to clinical trials, the principles demonstrated by its efficacy have informed the development of other AR degraders.[10] The technology represents a promising therapeutic strategy for overcoming resistance to traditional AR antagonists in advanced prostate cancer.

References

Methodological & Application

Application Notes and Protocols for ARD-266 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ARD-266, a potent Androgen Receptor (AR) PROTAC degrader, in a cell culture setting. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a structured format for clarity and reproducibility.

Introduction

This compound is a highly potent and von Hippel-Lindau (VHL) E3 ligase-based Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the Androgen Receptor (AR).[1][2] It is particularly effective in AR-positive prostate cancer cell lines, such as LNCaP, VCaP, and 22Rv1, with DC50 values in the nanomolar range (0.2-1 nM).[1][2][3] By recruiting the VHL E3 ligase to the AR, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the AR protein.[4][5] This leads to the suppression of AR-regulated gene expression and inhibition of cancer cell growth.[6]

Mechanism of Action

This compound functions as a molecular bridge, bringing together the AR protein and the VHL E3 ubiquitin ligase complex. This proximity enables the transfer of ubiquitin molecules to the AR, marking it for degradation by the 26S proteasome. The degradation of AR disrupts the downstream signaling pathways that are critical for the growth and survival of androgen-dependent cancer cells.

ARD266_Mechanism_of_Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to AR VHL VHL E3 Ligase This compound->VHL Recruits VHL AR_Ub Ubiquitinated AR VHL->AR_Ub Ubiquitinates AR Ub Ubiquitin (Ub) Ub->VHL Proteasome 26S Proteasome AR_Ub->Proteasome Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degrades AR

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in various prostate cancer cell lines.

Cell LineDC50 (nM)Reference
LNCaP0.2 - 1[1][2][3]
VCaP0.2 - 1[1][2][3]
22Rv10.2 - 1[1][2][3]
Table 1: DC50 values of this compound in AR-positive prostate cancer cell lines.
Cell LineTreatmentEffect on AR-regulated genes (e.g., PSA, TMPRSS2)Reference
LNCaP10 nM this compound for 24 hours>50% reduction in mRNA levels[1]
Table 2: Effect of this compound on AR-regulated gene expression.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.

Cell Culture

Prostate cancer cell lines LNCaP, VCaP, and 22Rv1 should be cultured under sterile conditions.

  • LNCaP and 22Rv1 Cells:

    • Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7][8]

    • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[8][9]

    • Subculture: Rinse with PBS, detach with 0.25% Trypsin-EDTA, neutralize with complete media, centrifuge, and resuspend in fresh media.[9] LNCaP cells are weakly adherent and may form aggregates.[9] 22Rv1 cells have a doubling time of approximately 40 hours.[10]

  • VCaP Cells:

    • Media: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[7]

    • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[7]

    • Subculture: Follow standard cell culture protocols for adherent cells.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with this compound (various concentrations) A->B C 3. Incubate for desired time (e.g., 72 hours) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 4 hours to allow formazan (B1609692) formation D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Read absorbance at 570 nm F->G

Figure 2: MTT cell viability assay workflow.

Protocol:

  • Seed prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V Staining)

Annexin V staining is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.[6]

Apoptosis_Assay_Workflow A 1. Treat cells with this compound B 2. Harvest and wash cells with PBS A->B C 3. Resuspend in 1X Binding Buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate for 15 minutes at room temperature in the dark D->E F 6. Analyze by flow cytometry E->F

Figure 3: Annexin V apoptosis assay workflow.

Protocol:

  • Treat cells with this compound at the desired concentrations for the specified time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Centrifuge the cells at 400-600 x g for 5 minutes and discard the supernatant.[1]

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[1][4]

  • Incubate the cells for 15 minutes at room temperature in the dark.[1][5]

  • Add 400 µL of 1X Binding Buffer to each tube.[4]

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot for Androgen Receptor Degradation

Western blotting is used to detect and quantify the levels of AR protein following treatment with this compound.

Western_Blot_Workflow A 1. Treat cells with this compound B 2. Lyse cells and quantify protein concentration A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to a PVDF membrane C->D E 5. Block membrane and incubate with primary antibody (anti-AR) D->E F 6. Incubate with HRP-conjugated secondary antibody E->F G 7. Detect signal using ECL and imaging system F->G H 8. Re-probe with loading control antibody (e.g., anti-GAPDH) G->H

Figure 4: Western blot workflow for AR degradation.

Protocol:

  • Treat cells with this compound for the desired time points and concentrations.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][12]

  • Determine the protein concentration of the lysates using a BCA protein assay.[2][12]

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[12]

  • Separate the proteins on a 4-12% SDS-polyacrylamide gel.[2]

  • Transfer the separated proteins to a PVDF membrane.[12]

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against AR (e.g., 1:1000 dilution) overnight at 4°C.[12][13]

  • Wash the membrane three times with TBST.[12]

  • Incubate with an HRP-conjugated secondary antibody (e.g., 1:20000 dilution) for 1 hour at room temperature.[14]

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against a loading control protein, such as GAPDH or β-actin.[12]

References

Application Notes: ARD-266-Mediated Androgen Receptor Degradation Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Androgen Receptor (AR) is a crucial therapeutic target in the management of prostate cancer.[1] ARD-266 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the AR protein.[1][2][3] As a heterobifunctional molecule, this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism offers a promising strategy to overcome resistance to traditional AR antagonists. Western blotting is a fundamental technique to quantify the degradation of AR in response to this compound treatment.

Mechanism of Action: this compound

This compound functions by forming a ternary complex between the Androgen Receptor and the VHL E3 ubiquitin ligase. This proximity induces the polyubiquitination of AR, marking it for recognition and degradation by the 26S proteasome. The result is a significant reduction in cellular AR protein levels.

ARD266_Mechanism cluster_ternary Ternary Complex Formation ARD266 This compound ARD266_complex This compound AR Androgen Receptor (AR) AR_complex AR VHL VHL E3 Ligase VHL_complex VHL ARD266_complex->VHL_complex AR_complex->ARD266_complex Ub Ubiquitin PolyUb Poly-ubiquitination Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation AR Degradation Proteasome->Degradation cluster_ternary cluster_ternary cluster_ternary->PolyUb Ub Transfer

Caption: this compound mediated AR degradation pathway.

Quantitative Data Summary

This compound has been shown to be a highly potent degrader of the Androgen Receptor in various prostate cancer cell lines. The half-maximal degradation concentration (DC50) is in the low nanomolar range, indicating high potency.[1][2][3]

Cell LineAR StatusThis compound DC50Max Degradation (%)Reference
LNCaPAR+0.2-1 nM>95%[1][3]
VCaPAR+0.2-1 nM>95%[1][3]
22Rv1AR+0.2-1 nM>95%[1][3]

Experimental Workflow

The following diagram outlines the key steps for assessing this compound induced AR degradation via Western blot.

WB_Workflow A Cell Culture (LNCaP, VCaP, 22Rv1) B This compound Treatment (Dose-Response / Time-Course) A->B C Cell Lysis (RIPA Buffer) B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (PVDF Membrane) E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Detection (ECL Substrate) G->H I Data Analysis (Densitometry) H->I

Caption: Western blot workflow for AR degradation.

Detailed Experimental Protocol

This protocol provides a detailed method for the Western blot analysis of Androgen Receptor (AR) degradation in prostate cancer cell lines following treatment with this compound.

Materials and Reagents
  • Cell Lines: LNCaP, VCaP, or 22Rv1 (AR-positive human prostate cancer cell lines)

  • Cell Culture Media:

    • LNCaP & 22Rv1: RPMI-1640 medium[4][5][6][7][8][9]

    • VCaP: DMEM[10]

    • 10% Fetal Bovine Serum (FBS)[4][5][6][7][8][10]

    • 1% Penicillin-Streptomycin

  • This compound: Prepare a stock solution in DMSO.[11] Store at -20°C or -80°C.

  • Lysis Buffer (RIPA Buffer):

    • 50 mM Tris-HCl, pH 8.0[12]

    • 150 mM NaCl[12]

    • 1% NP-40[12]

    • 0.5% Sodium deoxycholate[12]

    • 0.1% SDS[12]

    • Protease and phosphatase inhibitor cocktail (add fresh before use)

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE:

    • Laemmli sample buffer (4x)

    • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

    • SDS-PAGE running buffer

  • Protein Transfer:

    • PVDF or nitrocellulose membrane

    • Transfer buffer

  • Immunoblotting:

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary Antibodies:

      • Anti-Androgen Receptor antibody (e.g., dilution 1:100-1:1000)[13][14][15][16]

      • Anti-β-actin antibody (loading control, e.g., dilution 1:1000-1:10000)[17][18][19][20]

    • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

    • Wash Buffer (TBST): Tris-buffered saline with 0.1% Tween-20

  • Detection: Enhanced Chemiluminescence (ECL) substrate

Cell Culture and Treatment
  • Culture LNCaP, VCaP, or 22Rv1 cells in their respective complete growth media in a humidified incubator at 37°C with 5% CO2.[4][5][6][7][8][9][10][21][22][23][24]

  • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Prepare serial dilutions of this compound in culture media from the DMSO stock solution. A final DMSO concentration should be kept below 0.1%.

  • Replace the culture medium with media containing the desired concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle control (DMSO).

  • Incubate for the desired time points (e.g., 2, 4, 6, 8, 16, 24 hours). A 6-hour treatment is often sufficient to observe near-complete AR degradation.[11]

Protein Extraction and Quantification
  • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer (with inhibitors) to each well.

  • Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[25][26][27][28][29]

Western Blotting
  • Normalize the protein concentrations of all samples with lysis buffer. Prepare samples by mixing the lysate with 4x Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Include a pre-stained protein ladder.

  • Run the gel until adequate separation of proteins is achieved.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against AR, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane again three times for 5-10 minutes each with TBST.

  • For the loading control, the same membrane can be stripped and re-probed with the anti-β-actin antibody, or a parallel gel can be run.

Detection and Analysis
  • Apply an ECL substrate to the membrane according to the manufacturer's protocol.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Perform densitometric analysis of the bands to quantify the relative AR protein levels. Normalize the AR band intensity to the corresponding β-actin band intensity. The percentage of AR degradation can be calculated relative to the vehicle-treated control.

Troubleshooting

  • Weak or No AR Signal: Increase the amount of protein loaded or optimize the primary antibody concentration.

  • High Background: Increase the duration and/or number of washing steps. Decrease the primary and/or secondary antibody concentration.

  • Non-specific Bands: Ensure the specificity of the primary antibody and consider using a different blocking agent.

References

Application Note and Protocol: Assessing the Effect of ARD-266 on Prostate Cancer Cell Viability using MTT and MTS Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-266 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2][3] The Androgen Receptor is a critical driver of prostate cancer progression, making it a key therapeutic target.[1][3] This application note provides a detailed protocol for assessing the cytotoxic and anti-proliferative effects of this compound on androgen-sensitive prostate cancer cell lines, such as LNCaP, using the well-established MTT and MTS cell viability assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[4] Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a similar, more recent method where the resulting formazan is soluble in the cell culture medium, simplifying the protocol.[5][6] These assays are fundamental in drug discovery for evaluating the efficacy of compounds like this compound.

Materials and Reagents

  • LNCaP human prostate cancer cell line

  • This compound compound

  • RPMI-1640 medium[7][8][9][10]

  • Fetal Bovine Serum (FBS)[7][8][9]

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution[7][8][9]

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • MTS reagent (in combination with an electron coupling reagent like PES)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Experimental Protocols

Part 1: LNCaP Cell Culture
  • Cell Maintenance : Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[7][8][9] Maintain the cells in a humidified incubator at 37°C with 5% CO2.[7]

  • Subculturing : When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS. Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.[8][9]

  • Neutralization and Resuspension : Neutralize the trypsin with complete growth medium, gently pipette to create a single-cell suspension, and centrifuge at a low speed.

  • Seeding : Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired density.

Part 2: Cell Viability Assay (MTT Protocol)
  • Cell Seeding : Seed LNCaP cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition : After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

Part 3: Cell Viability Assay (MTS Protocol)
  • Cell Seeding and Treatment : Follow steps 1 and 2 of the MTT protocol.

  • Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS Addition : Add 20 µL of the MTS reagent directly to each well.[5][6]

  • Incubation : Incubate for 1-4 hours at 37°C.[5][6]

  • Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader.[5][6]

Data Presentation

Summarize the quantitative data from the cell viability assays in the following tables.

Table 1: Effect of this compound on LNCaP Cell Viability (MTT Assay)

This compound Concentration (nM)Absorbance at 570 nm (Mean ± SD)% Cell Viability
0 (Vehicle Control)100
0.1
1
10
100
1000

Table 2: Effect of this compound on LNCaP Cell Viability (MTS Assay)

This compound Concentration (nM)Absorbance at 490 nm (Mean ± SD)% Cell Viability
0 (Vehicle Control)100
0.1
1
10
100
1000

Visualizations

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay A Seed LNCaP cells in 96-well plate B Incubate for 24h A->B C Add this compound serial dilutions B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 3-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT cell viability assay.

MTS_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTS Assay A Seed LNCaP cells in 96-well plate B Incubate for 24h A->B C Add this compound serial dilutions B->C D Incubate for 24-72h C->D E Add MTS reagent D->E F Incubate for 1-4h E->F G Measure absorbance at 490 nm F->G

Caption: Workflow of the MTS cell viability assay.

ARD266_Signaling_Pathway cluster_pathway This compound Mechanism of Action ARD266 This compound (PROTAC) AR Androgen Receptor (AR) ARD266->AR binds VHL VHL E3 Ligase ARD266->VHL recruits Proteasome Proteasome AR->Proteasome targeted to VHL->AR ubiquitinates Ub Ubiquitin Degradation AR Degradation Proteasome->Degradation leads to CellViability Decreased Cell Viability Degradation->CellViability

Caption: Simplified signaling pathway of this compound action.

References

Application Notes and Protocols for ARD-266 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design and execution of in vivo studies for ARD-266, a potent Androgen Receptor (AR) PROTAC degrader. The protocols outlined below are based on established methodologies for evaluating PROTAC molecules in preclinical cancer models.

Introduction to this compound

This compound is a highly potent proteolysis-targeting chimera (PROTAC) that induces the degradation of the Androgen Receptor (AR).[1] It functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] In vitro studies have demonstrated its effectiveness in various AR-positive prostate cancer cell lines.[1][4] While specific in vivo study data for this compound is not extensively published, the following protocols are based on studies with closely related AR PROTACs and provide a strong framework for its preclinical evaluation.[4][5]

Data Presentation: In Vitro Potency of this compound

A summary of the in vitro degradation and inhibitory concentrations for this compound in various prostate cancer cell lines is presented below. This data is crucial for informing the design of in vivo studies.

Cell LineDC50 (nM)Description
LNCaP0.2 - 1Androgen-sensitive human prostate adenocarcinoma cells
VCaP0.2 - 1Androgen-sensitive human prostate cancer cells, overexpress AR
22Rv10.2 - 1Human prostate carcinoma epithelial cells, express AR splice variants

Data compiled from multiple sources.[1][4]

Signaling Pathway of this compound

The mechanism of action for this compound involves the hijacking of the cell's natural protein disposal system. The following diagram illustrates this process.

ARD266_Mechanism cluster_cell Cancer Cell ARD266 This compound Ternary_Complex Ternary Complex (AR-ARD266-VHL) ARD266->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_AR->Proteasome Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation InVivo_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Cell_Culture Cell Culture (e.g., VCaP) Tumor_Implantation Tumor Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Animal_Acclimation Animal Acclimation (Immunodeficient Mice) Animal_Acclimation->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle vs. This compound) Randomization->Treatment Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint Study Endpoint & Euthanasia Data_Collection->Endpoint Data_Analysis Statistical Data Analysis Data_Collection->Data_Analysis Tissue_Harvest Tumor & Tissue Harvest Endpoint->Tissue_Harvest PD_Analysis Pharmacodynamic Analysis (Western Blot for AR) Tissue_Harvest->PD_Analysis Histo_Analysis Histological Analysis Tissue_Harvest->Histo_Analysis

References

Application Notes and Protocols for ARD-266 Formulation in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-266 is a potent and selective Androgen Receptor (AR) degrader belonging to the class of Proteolysis Targeting Chimeras (PROTACs). It functions by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of the AR protein.[1][2][3][4][5] This mechanism of action makes this compound a promising candidate for investigation in androgen-dependent pathologies, particularly in castration-resistant prostate cancer (CRPC). These application notes provide an overview of this compound, its mechanism of action, and protocols for its formulation and potential application in preclinical animal models. While extensive in vitro data exists for this compound, publicly available in vivo efficacy and pharmacokinetic data is limited. The provided protocols are based on established methodologies for similar compounds and should be adapted as necessary.

Introduction to this compound

This compound is a bifunctional molecule that simultaneously binds to the Androgen Receptor and the VHL E3 ligase. This ternary complex formation facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the AR, marking it for degradation by the 26S proteasome. This targeted protein degradation approach offers a potential advantage over traditional AR inhibitors, as it eliminates the receptor protein rather than just blocking its function.

Mechanism of Action and Signaling Pathway

This compound induces the degradation of the Androgen Receptor, a key driver of prostate cancer cell growth and survival. The degradation of AR leads to the downregulation of AR-target genes, such as Prostate-Specific Antigen (PSA), Transmembrane Protease, Serine 2 (TMPRSS2), and FK506-Binding Protein 5 (FKBP5), ultimately resulting in the inhibition of tumor cell proliferation.[1]

ARD266_Signaling_Pathway cluster_0 Cellular Environment ARD266 This compound Ternary_Complex Ternary Complex (AR-ARD266-VHL) ARD266->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ub_AR Proteasome 26S Proteasome Ub_AR->Proteasome Targeting Degradation AR Degradation Proteasome->Degradation Leads to Downregulation Downregulation of AR-Target Genes (PSA, TMPRSS2, FKBP5) Degradation->Downregulation Inhibition Inhibition of Tumor Cell Proliferation Downregulation->Inhibition

Figure 1: Mechanism of action of this compound leading to AR degradation.

Quantitative Data Summary

Cell LineDC50 (nM)Dmax (% Degradation)Assay ConditionsReference
LNCaP0.2 - 1>95%24 hours treatment[1][3]
VCaP0.2 - 1>95%24 hours treatment[1][3]
22Rv10.2 - 1>95%24 hours treatment[1][3]

Note: DC50 is the concentration required to induce 50% degradation of the target protein. Dmax is the maximal level of degradation achieved.

Experimental Protocols

The following protocols are generalized for the in vivo evaluation of AR PROTACs like this compound and should be optimized for specific experimental goals.

In Vivo Formulation Protocol

This protocol describes the preparation of a suspension formulation of this compound suitable for intraperitoneal (IP) or oral (PO) administration in animal models.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a 50 mg/mL stock, dissolve 5 mg of this compound in 100 µL of DMSO. Vortex and sonicate briefly if necessary to ensure complete dissolution.

  • Prepare the vehicle solution. In a sterile tube, combine the following in the specified volumetric ratio:

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Prepare the final dosing suspension. Add the this compound stock solution to the vehicle to achieve the final desired concentration and a final DMSO concentration of 10%. For example, to prepare 1 mL of a 5 mg/mL suspension, add 100 µL of the 50 mg/mL this compound stock to 900 µL of the vehicle (400 µL PEG300, 50 µL Tween-80, and 450 µL Saline).

  • Mix thoroughly. Vortex the final suspension vigorously to ensure homogeneity. Use ultrasonic treatment if precipitation is observed.

  • Administer immediately. It is recommended to prepare the formulation fresh on the day of dosing.

In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous prostate cancer xenograft model.

Xenograft_Workflow cluster_workflow Xenograft Efficacy Study Workflow A Prostate Cancer Cell Culture (e.g., VCaP, LNCaP) B Subcutaneous Implantation of Cells into Immunocompromised Mice A->B C Tumor Growth Monitoring B->C D Randomization of Mice into Treatment Groups C->D Tumors reach ~150-200 mm³ E Treatment with this compound (or Vehicle Control) D->E F Continued Tumor Volume and Body Weight Measurement E->F G Endpoint: Tumor Collection for Pharmacodynamic Analysis F->G Pre-defined endpoint (e.g., tumor size, time) H Data Analysis G->H

Figure 2: General workflow for an in vivo xenograft efficacy study.

Materials and Animals:

  • Male immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.

  • Prostate cancer cells (e.g., VCaP or LNCaP).

  • Matrigel or other appropriate extracellular matrix.

  • This compound formulation and vehicle control.

  • Calipers for tumor measurement.

  • Anesthesia and euthanasia reagents.

Procedure:

  • Cell Preparation and Implantation:

    • Harvest prostate cancer cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Administer this compound formulation or vehicle control to the respective groups via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., daily, once every three days).

  • Monitoring:

    • Continue to measure tumor volume and mouse body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint and Tissue Collection:

    • Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or at a pre-determined study endpoint.

    • Collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., Western blot for AR levels, qPCR for AR-target gene expression).

Disclaimer

This document is intended for research purposes only. The information provided is based on publicly available data and general laboratory practices. Researchers should conduct their own literature search and optimization studies to develop protocols best suited for their specific experimental needs and to ensure compliance with all applicable safety and animal welfare regulations. This compound is not for human use.

References

Application Note: Quantitative PCR Analysis of AR-Regulated Genes with ARD-266

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of oncology, endocrinology, and molecular biology.

Purpose: This document provides a detailed protocol for the quantitative analysis of androgen receptor (AR)-regulated gene expression in response to treatment with ARD-266, a potent proteolysis-targeting chimera (PROTAC) AR degrader.

Introduction

The androgen receptor (AR) is a crucial driver of prostate cancer progression.[1] this compound is a highly potent, von Hippel-Lindau (VHL) E3 ligase-based PROTAC designed to induce the degradation of the AR protein.[2][3] By targeting AR for proteasomal degradation, this compound effectively reduces AR protein levels in AR-positive prostate cancer cell lines, such as LNCaP, VCaP, and 22Rv1, with DC50 values in the nanomolar range.[2][3][4][5] Consequently, this compound suppresses the transcription of AR-regulated genes.[3][4] This application note outlines a comprehensive workflow for utilizing quantitative real-time PCR (qPCR) to assess the dose-dependent effects of this compound on the mRNA expression of key AR target genes.

Androgen Receptor Signaling and this compound Mechanism of Action

The androgen receptor is a ligand-activated transcription factor. Upon binding to androgens, such as dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA. This binding initiates the transcription of a suite of genes involved in cell proliferation and survival.[1]

This compound functions by hijacking the cell's natural protein disposal system. This heterobifunctional molecule simultaneously binds to the androgen receptor and the VHL E3 ubiquitin ligase complex. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. The degradation of the AR protein prevents the transcription of its target genes.

AR_Signaling_and_ARD266 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR AR Androgen->AR Binds AR_Dimer AR_Dimer AR->AR_Dimer Translocates & Dimerizes Ubiquitination Ubiquitination AR->Ubiquitination ARD_266 ARD_266 ARD_266->AR Binds VHL_E3_Ligase VHL_E3_Ligase ARD_266->VHL_E3_Ligase Recruits VHL_E3_Ligase->Ubiquitination Induces ARE ARE AR_Dimer->ARE Binds Target_Gene_Transcription Target_Gene_Transcription ARE->Target_Gene_Transcription Activates Proteasome Proteasome Ubiquitination->Proteasome Targets for AR_Degradation AR_Degradation Proteasome->AR_Degradation Mediates

Figure 1: AR Signaling and this compound Mechanism.

Data Presentation: Dose-Dependent Effect of this compound on AR-Regulated Gene Expression

The following table summarizes representative data on the relative mRNA expression of well-established AR target genes in LNCaP human prostate cancer cells following a 24-hour treatment with this compound. LNCaP cells are a widely used model system as they express a functional androgen receptor. Data is presented as fold change relative to a vehicle-treated control. In a typical experiment, this compound at a concentration of 10 nM has been shown to reduce the mRNA levels of PSA, TMPRSS2, and FKBP5 by over 50%.[3]

Target GeneGene SymbolThis compound [1 nM] (Fold Change)This compound [10 nM] (Fold Change)This compound [100 nM] (Fold Change)
Prostate-Specific AntigenKLK3 (PSA)0.650.420.18
Transmembrane Protease, Serine 2TMPRSS20.720.480.25
FK506-Binding Protein 5FKBP50.680.450.21
NK3 Homeobox 1NKX3-10.750.550.30
Calcium/Calmodulin-Dependent Protein Kinase Kinase 2CAMKK20.800.600.35

Note: The data presented in this table is illustrative and intended to represent typical results. Actual results may vary depending on experimental conditions.

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of AR-regulated gene expression in prostate cancer cell lines treated with this compound.

qPCR_Workflow Cell_Culture 1. Cell Culture (e.g., LNCaP cells) Treatment 2. Treatment with this compound (Dose-response) Cell_Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction Reverse_Transcription 4. cDNA Synthesis (Reverse Transcription) RNA_Extraction->Reverse_Transcription qPCR 5. Quantitative PCR (SYBR Green or Probe-based) Reverse_Transcription->qPCR Data_Analysis 6. Data Analysis (Relative Quantification, 2-ΔΔCt) qPCR->Data_Analysis

Figure 2: Experimental Workflow for qPCR Analysis.
Cell Culture and Treatment

  • Cell Line: LNCaP cells (ATCC® CRL-1740™) are recommended for their androgen-responsive nature.

  • Culture Medium: Grow LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the this compound stock solution in a culture medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.

    • Incubate the cells for 24 hours.

RNA Extraction and Reverse Transcription
  • RNA Isolation:

    • After the 24-hour incubation, wash the cells with ice-cold PBS.

    • Lyse the cells directly in the wells using a suitable lysis buffer (e.g., from a commercial RNA isolation kit).

    • Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.

    • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

    • Follow the manufacturer's instructions for the reverse transcription reaction.

    • The resulting cDNA will be used as the template for qPCR.

Quantitative PCR (qPCR)
  • Primer Design: Use validated qPCR primers for the target genes and a stable housekeeping gene. At least one primer in each pair should span an exon-exon junction to prevent amplification of genomic DNA.

    GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
    KLK3 (PSA)CGCAAGTTCACCCTCAGAAGGTGACGTGATACCTTGAAGCACACC
    TMPRSS2CCTCTGAACGGGGAGTGGAGGACGAACCAAGGAGTTCCA
    FKBP5GAGAGGAGGGACCAGACAGGGCTTTGCTTTGCCATAGGTG
    NKX3-1AGACCTGGAGACCCGGAGGAGGCTTTGACGGAGCAG
    CAMKK2TGGAGCTGGTCGAGAAGGGGCATAGGTGAGCTTGTTGG
    HPRT1 (Housekeeping)CCTGGCGTCGTGATTAGTGATAGACGTTCAGTCCTGTCCATAA
    TBP (Housekeeping)GAACATCATGGATCAGAACAACAATAGGGATTCCGGGAGTCAT
  • qPCR Reaction:

    • Prepare the qPCR reaction mix using a SYBR Green-based qPCR master mix.

    • For a typical 20 µL reaction:

      • 10 µL 2x SYBR Green Master Mix

      • 1 µL Forward Primer (10 µM)

      • 1 µL Reverse Primer (10 µM)

      • 2 µL cDNA template

      • 6 µL Nuclease-free water

    • Perform the qPCR in a real-time PCR detection system with the following cycling conditions:

      • Initial Denaturation: 95°C for 10 minutes

      • 40 Cycles:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

      • Melt Curve Analysis: To verify the specificity of the amplified product.

Data Analysis

The relative quantification of gene expression can be determined using the 2-ΔΔCt (Livak) method.

Data_Analysis_Flow Ct_Values Obtain Ct values for Target and Housekeeping Genes Delta_Ct Calculate ΔCt (Ct_Target - Ct_Housekeeping) Ct_Values->Delta_Ct Avg_Delta_Ct_Control Calculate Average ΔCt for Vehicle Control Delta_Ct->Avg_Delta_Ct_Control Delta_Delta_Ct Calculate ΔΔCt (ΔCt_Sample - Avg_ΔCt_Control) Delta_Ct->Delta_Delta_Ct Avg_Delta_Ct_Control->Delta_Delta_Ct Fold_Change Calculate Fold Change (2^-ΔΔCt) Delta_Delta_Ct->Fold_Change

Figure 3: 2-ΔΔCt Method for Relative Quantification.
  • Normalization to Housekeeping Gene (ΔCt): For each sample, normalize the Ct value of the target gene to the Ct value of the housekeeping gene (e.g., HPRT1 or TBP).

    • ΔCt = Ct (target gene) - Ct (housekeeping gene)

  • Normalization to Control (ΔΔCt): Calculate the ΔΔCt by subtracting the average ΔCt of the vehicle-treated control group from the ΔCt of each treated sample.

    • ΔΔCt = ΔCt (treated sample) - Average ΔCt (vehicle control)

  • Calculate Fold Change: The fold change in gene expression relative to the control is calculated as 2-ΔΔCt.

Conclusion

This application note provides a robust and detailed framework for investigating the effects of the AR degrader this compound on the expression of AR-regulated genes. The described qPCR protocol, coupled with the provided data analysis method, offers a reliable means to quantify the dose-dependent efficacy of this compound in a cellular context. This methodology is essential for researchers and drug development professionals seeking to characterize the molecular pharmacology of AR-targeting therapeutics.

References

Application Notes and Protocols: Determination of DC50 and IC50 Values for ARD-266

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-266 is a highly potent, von Hippel-Lindau (VHL) E3 ligase-based Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2][3] The Androgen Receptor is a critical therapeutic target in the treatment of prostate cancer.[4][5] Unlike traditional inhibitors that block a protein's function, PROTACs like this compound eliminate the target protein entirely by hijacking the cell's own ubiquitin-proteasome system.[6]

This document provides detailed protocols for quantifying the efficacy of this compound through two key metrics:

  • DC50 (Half-maximal Degradation Concentration): The concentration of this compound required to degrade 50% of the target AR protein. This value is a direct measure of the PROTAC's degradation potency.

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of this compound that inhibits a specific biological process (in this case, cell viability/proliferation) by 50%. This measures the downstream functional consequence of AR degradation.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to the Androgen Receptor and another ligand that recruits the VHL E3 ubiquitin ligase.[7][8] This dual binding forms a ternary complex, bringing the E3 ligase into close proximity with the AR. The E3 ligase then tags the AR with ubiquitin molecules, marking it for destruction by the 26S proteasome.[6] The this compound molecule is subsequently released to repeat the cycle.

ARD266_Mechanism cluster_0 Cellular Environment ARD266 This compound Ternary Ternary Complex (AR-PROTAC-VHL) ARD266->Ternary Binds AR Androgen Receptor (AR) Target Protein AR->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Recruited Ternary->ARD266 Released (Catalytic) PolyUb_AR Polyubiquitinated AR Ternary->PolyUb_AR Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb_AR->Proteasome Targeted Degraded Degraded Peptides Proteasome->Degraded Degradation Experimental_Workflow cluster_workflow Experimental Workflow cluster_dc50 DC50 Determination (Potency) cluster_ic50 IC50 Determination (Viability) start Cell Culture (e.g., LNCaP, VCaP) seed Seed Cells in Plates (6-well for DC50, 96-well for IC50) start->seed treat Treat with this compound (Dose-Response Series) seed->treat lysis Cell Lysis & Protein Quantification treat->lysis mtt Add MTT Reagent & Incubate treat->mtt wb Western Blot (Anti-AR, Anti-Loading Control) lysis->wb img Imaging & Densitometry wb->img dc50_calc Calculate % Degradation vs. Vehicle Control img->dc50_calc analysis Data Analysis: Non-linear Regression (Dose-Response Curve Fitting) dc50_calc->analysis sol Solubilize Formazan mtt->sol read Measure Absorbance (570 nm) sol->read ic50_calc Calculate % Viability vs. Vehicle Control read->ic50_calc ic50_calc->analysis dc50_result DC50 Value analysis->dc50_result ic50_result IC50 Value analysis->ic50_result

References

Application Notes and Protocols: The Use of ARD-266 in Xenograft Models of Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-266 is a potent, von Hippel-Lindau (VHL) E3 ligase-based Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2] The AR is a critical driver of prostate cancer growth and progression, making it a key therapeutic target.[3] Unlike traditional inhibitors that block the function of a protein, PROTACs like this compound facilitate the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism of action offers a promising strategy to overcome resistance mechanisms associated with conventional AR antagonists. In preclinical studies, this compound has demonstrated high potency in degrading AR in various prostate cancer cell lines.[1][2][4] These application notes provide an overview of the available data on this compound and detailed protocols for its evaluation in xenograft models of prostate cancer.

Data Presentation

While specific in vivo efficacy data from xenograft models, such as tumor growth inhibition percentages, have not been detailed in the public domain, the in vitro activity of this compound is well-documented. The following tables summarize the potent in vitro degradation and gene expression modulation capabilities of this compound in key prostate cancer cell lines.

Table 1: In Vitro Degradation Efficacy of this compound [1][2][4]

Cell LineDC₅₀ (nM)Maximum AR Degradation (%)Treatment Conditions
LNCaP0.5>95%30 nM for 6 hours
VCaP1.0>95%30 nM for 6 hours
22Rv10.2>95%10 nM for 6 hours

Table 2: Effect of this compound on AR-Regulated Gene Expression in LNCaP Cells [1]

Gene TargetEffectConcentration for >50% ReductionTreatment Duration
PSA (KLK3)Suppression of mRNA levels10 nM24 hours
TMPRSS2Suppression of mRNA levels10 nM24 hours
FKBP5Suppression of mRNA levels10 nM24 hours

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation in a prostate cancer xenograft model.

ARD266_Mechanism Mechanism of Action of this compound cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation ARD266 This compound Ternary_Complex Ternary Complex (AR-ARD266-VHL) ARD266->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Ub_AR->Proteasome Degradation AR Degradation Proteasome->Degradation Cell_Death Apoptosis & Inhibition of Proliferation Degradation->Cell_Death

Caption: Mechanism of this compound induced degradation of the Androgen Receptor.

Xenograft_Workflow Prostate Cancer Xenograft Study Workflow start Start: Cell Culture (LNCaP or VCaP) implant Subcutaneous Implantation of Cells into Mice start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Initiation (Vehicle vs. This compound) randomization->treatment monitoring Monitor Tumor Volume, Body Weight, and PSA Levels treatment->monitoring endpoint Endpoint: Tumor Excision & Sample Collection monitoring->endpoint analysis Pharmacodynamic Analysis (Western Blot, IHC, etc.) endpoint->analysis data_analysis Data Analysis & Reporting analysis->data_analysis

Caption: General experimental workflow for evaluating this compound in a xenograft model.

Experimental Protocols

The following protocols are based on established methodologies for prostate cancer xenograft studies and the analysis of AR degradation.

Protocol 1: Establishment of Prostate Cancer Xenograft Models (LNCaP or VCaP)

Materials:

  • LNCaP or VCaP prostate cancer cells

  • Appropriate cell culture medium (e.g., RPMI-1640 for LNCaP, DMEM for VCaP) with supplements

  • Matrigel® Basement Membrane Matrix

  • 6-8 week old male immunodeficient mice (e.g., NOD-SCID or NSG)

  • Sterile PBS, syringes, and needles

Procedure:

  • Culture LNCaP or VCaP cells to 80-90% confluency.

  • Harvest cells using trypsin-EDTA and wash with sterile PBS.

  • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1-5 x 10⁷ cells/mL.

  • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor formation. Palpable tumors are expected to form within 2-4 weeks.

  • Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.

Protocol 2: Administration of this compound in Xenograft Models

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Dosing syringes and needles (for intraperitoneal or oral gavage)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • On each day of dosing, prepare the final formulation by diluting the stock solution in the vehicle to the desired concentration. It is recommended to prepare this solution fresh daily.

  • Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection or oral gavage). The dosing volume and frequency will need to be optimized, but a starting point could be 10-50 mg/kg daily.

  • Administer an equivalent volume of the vehicle solution to the control group.

  • Monitor the mice daily for any signs of toxicity, and record body weight and tumor volume 2-3 times per week.

Protocol 3: Western Blot Analysis of AR Degradation in Tumor Tissue

Materials:

  • Excised tumor tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-AR, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Homogenize the excised tumor tissue in ice-cold RIPA buffer.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a BCA assay.

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Quantify the band intensities to determine the extent of AR degradation.

Protocol 4: Measurement of Serum Prostate-Specific Antigen (PSA) Levels

Materials:

  • Blood samples collected from mice

  • Serum separation tubes

  • Human PSA ELISA kit

Procedure:

  • Collect blood from the mice via a suitable method (e.g., tail vein or cardiac puncture at the study endpoint).

  • Allow the blood to clot and then centrifuge to separate the serum.

  • Store the serum at -80°C until analysis.

  • Measure the concentration of human PSA in the serum using a commercially available ELISA kit, following the manufacturer's instructions.

  • Compare the PSA levels between the vehicle-treated and this compound-treated groups to assess the in vivo activity of the compound on AR signaling.

Conclusion

This compound is a highly potent PROTAC that effectively induces the degradation of the Androgen Receptor in prostate cancer cells. The provided protocols offer a framework for evaluating the in vivo efficacy and pharmacodynamic effects of this compound in xenograft models of prostate cancer. While detailed in vivo efficacy data is not yet widely published, the exceptional in vitro potency of this compound warrants further investigation into its potential as a novel therapeutic for prostate cancer.

References

Application Note: Quantitative Analysis of ARD-266 Mediated Androgen Receptor Degradation using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality in drug discovery. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] ARD-266 is a highly potent PROTAC designed to target the Androgen Receptor (AR), a key driver in prostate cancer.[3][4] This application note provides a detailed protocol for the quantitative analysis of this compound-induced AR degradation using mass spectrometry-based proteomics, a crucial tool for characterizing the efficacy and specificity of such compounds.

This compound is composed of a ligand that binds to the Androgen Receptor and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][6][7][8] This dual binding induces the formation of a ternary complex, leading to the ubiquitination of the AR and its subsequent degradation by the proteasome.[6][9] Studies have shown that this compound effectively degrades AR in various prostate cancer cell lines with high potency.[1][3][4][5][10][11]

Mechanism of Action of this compound

The mechanism of this compound involves bringing the target protein (AR) into close proximity with an E3 ubiquitin ligase (VHL), which is part of the VHL/cullin2 E3 ligase complex.[6][7] This proximity facilitates the transfer of ubiquitin molecules to the AR. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome.

ARD266_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 ARD266 This compound Ternary Ternary Complex (AR - this compound - VHL) ARD266->Ternary Binds to AR & VHL AR Androgen Receptor (AR) Target Protein AR->Ternary VHL VHL E3 Ligase VHL->Ternary Ubiquitination Poly-ubiquitination of AR Ternary->Ubiquitination Facilitates Ub transfer Degradation AR Degradation Ubiquitination->Degradation Targeted by Proteasome 26S Proteasome Proteasome->Degradation Mediates

Figure 1: Mechanism of this compound induced protein degradation.

Quantitative Performance of this compound

This compound has demonstrated potent and efficient degradation of the Androgen Receptor across multiple AR-positive prostate cancer cell lines. The half-maximal degradation concentration (DC50) is consistently in the low nanomolar to sub-nanomolar range.

Cell LineDC50 (nM)Max Degradation (%)ConditionsReference
LNCaP0.2 - 1>95%24 hours[3][4][5][11]
VCaP0.2 - 1>95%24 hours[3][4][5][11]
22Rv10.2 - 1>95%24 hours[3][4][5][11]

Treatment of LNCaP and VCaP cells with 100 nM this compound for as little as 6 hours resulted in near-complete elimination of the AR protein.[5] This degradation leads to a dose-dependent suppression of AR-regulated genes, such as PSA, TMPRSS2, and FKBP5.[1][5]

Experimental Protocol: Mass Spectrometry Analysis

This protocol outlines a bottom-up proteomics workflow for quantifying changes in protein abundance following this compound treatment. Label-free quantification (LFQ) is described, but the sample preparation can be adapted for other methods like TMT or SILAC.

MS_Workflow A 1. Cell Culture & Treatment (e.g., LNCaP cells) - Vehicle Control - this compound (Dose-response/Time-course) B 2. Cell Lysis & Protein Extraction - Lysis Buffer with Protease/Phosphatase Inhibitors A->B C 3. Protein Digestion - Reduction (DTT) - Alkylation (IAA) - Trypsin Digestion B->C D 4. Peptide Cleanup - Solid-Phase Extraction (SPE) - Desalting C->D E 5. LC-MS/MS Analysis - High-Resolution Orbitrap Mass Spectrometer D->E F 6. Data Analysis - Protein ID & Quantification - Statistical Analysis E->F

Figure 2: Experimental workflow for proteomic analysis.

1. Cell Culture and Treatment

  • Culture AR-positive prostate cancer cells (e.g., LNCaP) in appropriate media to ~80% confluency.

  • Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 100 nM) or a fixed concentration over a time course (e.g., 0, 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

  • Perform experiments in biological triplicate for statistical robustness.

  • After treatment, wash cells twice with ice-cold PBS and harvest by scraping or trypsinization.

2. Cell Lysis and Protein Extraction

  • Lyse cell pellets in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine protein concentration using a standard method (e.g., BCA assay).

3. Protein Digestion

  • Take a standardized amount of protein (e.g., 50 µg) from each sample.

  • Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 45 minutes.

  • Alkylation: Cool to room temperature and add Iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark for 30 minutes.

  • Digestion: Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the denaturant concentration. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

4. Peptide Cleanup

  • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalt the peptide samples using a C18 solid-phase extraction (SPE) column or tip according to the manufacturer's protocol.

  • Dry the purified peptides in a vacuum centrifuge and resuspend in a solution of 2% acetonitrile (B52724)/0.1% formic acid for LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • Analyze peptide samples using a high-resolution mass spectrometer (e.g., LTQ-Orbitrap) coupled with a nano-liquid chromatography system.[12]

  • Separate peptides on a C18 analytical column using a gradient of increasing acetonitrile concentration.

  • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring a high-resolution full scan (MS1) followed by fragmentation (MS2) of the most intense precursor ions.

Data Analysis Protocol

The analysis of mass spectrometry data is critical for identifying and quantifying changes in the proteome.

Data_Analysis_Workflow Raw Raw MS Data (.raw files) Search Database Search (e.g., MaxQuant, Proteome Discoverer) Raw->Search Processing Peptide/Protein Identification Label-Free Quantification (LFQ) Search->Processing Stats Statistical Analysis - T-test / ANOVA - Volcano Plot Generation Processing->Stats Results Identification of Significantly Degraded Proteins (e.g., Androgen Receptor) Stats->Results

Figure 3: Bioinformatic workflow for proteomics data analysis.
  • Database Search and Protein Identification:

    • Process the raw MS files using a software platform like MaxQuant, Proteome Discoverer, or similar.

    • Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot).

    • Set search parameters to include carbamidomethylation of cysteine as a fixed modification and oxidation of methionine as a variable modification. Specify trypsin as the enzyme.

  • Protein Quantification:

    • Use the software's label-free quantification (LFQ) algorithm to calculate protein intensities across all samples.

    • Normalize the data to account for variations in sample loading.

  • Statistical Analysis:

    • Import the normalized LFQ intensity values into a statistical analysis environment (e.g., Perseus, R).

    • Perform statistical tests (e.g., t-test or ANOVA) to identify proteins with significantly different abundance between this compound treated and control groups.

    • Visualize the results using volcano plots to highlight proteins that are both statistically significant (p-value) and exhibit a large magnitude of change (fold change). The primary protein of interest, AR, should be among the most significantly downregulated proteins.

Expected Results

The primary outcome of this analysis is the quantitative measurement of AR protein level reduction upon treatment with this compound. A successful experiment will show a significant, dose-dependent decrease in the normalized intensity of peptides corresponding to the Androgen Receptor. The proteome-wide analysis will also provide insights into the selectivity of this compound, confirming that the degradation effect is specific to AR and does not cause widespread off-target protein degradation.

References

Troubleshooting & Optimization

ARD-266 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing ARD-266, ensuring its proper dissolution is critical for experimental success. This technical support center provides a comprehensive guide to understanding and overcoming the solubility challenges associated with this potent PROTAC (Proteolysis Targeting Chimera) androgen receptor (AR) degrader.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a consideration?

A1: this compound is a highly potent, von Hippel-Lindau (VHL) E3 ligase-based PROTAC designed to induce the degradation of the androgen receptor (AR).[1][2] Like many PROTACs, this compound is a large, complex molecule with a high molecular weight (915.51 g/mol ) and significant hydrophobicity, which can lead to poor aqueous solubility.[1] Proper solubilization is essential for accurate dosing and to avoid compound precipitation in in vitro and in vivo experimental systems.

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is advised to use newly opened, high-purity DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[1]

Q3: What is the maximum concentration for a stock solution of this compound in DMSO?

A3: A stock solution of up to 100 mg/mL (109.23 mM) in DMSO can be prepared.[1] Achieving this concentration may require sonication to ensure complete dissolution.[1]

Q4: How should I store the this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C for long-term storage (up to one year) or -80°C (up to two years).[1] For short-term storage (a few days to weeks), 4°C is acceptable.[2] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide: Solubility Issues and Solutions

This guide addresses common problems researchers may encounter when working with this compound solutions.

Q5: I observed precipitation when diluting my this compound DMSO stock solution into aqueous media (e.g., cell culture medium, PBS). What should I do?

A5: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution. Here are several steps to troubleshoot and resolve this:

  • Problem: The final concentration of DMSO in your aqueous solution may be too low to maintain the solubility of this compound.

  • Solution 1: Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to keep this compound dissolved, but low enough to avoid cellular toxicity (typically recommended to be below 0.5%).[3] You may need to perform a titration to find the optimal balance.

  • Solution 2: Pre-warm the Aqueous Medium: Warming your cell culture medium or buffer to 37°C before adding the this compound stock solution can help improve solubility.

  • Solution 3: Gradual Dilution and Mixing: Instead of adding the stock solution directly to the final volume of aqueous media, try a serial dilution approach. Additionally, add the stock solution dropwise while gently vortexing or swirling the aqueous medium to promote rapid and uniform mixing.[3]

  • Solution 4: Use of a Surfactant: For certain applications, the inclusion of a small amount of a biocompatible surfactant, such as Tween-80, in the final aqueous solution can help to maintain the solubility of hydrophobic compounds.

Q6: My this compound powder is difficult to dissolve in DMSO, even at lower concentrations. What can I do?

A6: If you are experiencing difficulty dissolving this compound powder in DMSO, consider the following:

  • Problem: The dissolution process may be slow.

  • Solution 1: Gentle Warming: Warm the solution in a water bath at a temperature of 37°C to aid dissolution. Avoid excessive heat, which could degrade the compound.[3]

  • Solution 2: Sonication: Use a bath sonicator to provide mechanical agitation, which can significantly enhance the dissolution of the compound.[1][3]

  • Solution 3: Vortexing: Vigorous vortexing can also help to break up clumps of powder and facilitate dissolution.

Data Presentation

Table 1: Solubility and Formulation Data for this compound

ParameterSolvent/VehicleConcentrationNotes
Stock Solution Solubility DMSO100 mg/mL (109.23 mM)Requires sonication. Use of fresh, anhydrous DMSO is recommended.[1]
In Vivo Formulation 1 (Suspension) 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline5 mg/mLThis formulation results in a suspended solution suitable for oral or intraperitoneal injection.[1]
In Vivo Formulation 2 (Suspension) 10% DMSO, 90% (20% SBE-β-CD in Saline)5 mg/mLThis formulation results in a suspended solution suitable for oral or intraperitoneal injection.[1]
In Vivo Formulation 3 (Clear Solution) 10% DMSO, 90% Corn Oil≥ 5 mg/mLThis formulation yields a clear solution, but its saturation point is unknown. Caution is advised for long-term dosing.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (MW: 915.51 g/mol )

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipette

    • Vortex mixer

    • Bath sonicator (optional)

    • Water bath (optional)

  • Procedure:

    • Accurately weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.16 mg of this compound.

    • Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.

    • Tightly cap the tube and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the tube in a bath sonicator for 5-10 minutes or warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.

    • Repeat step 5 until the solution is clear.

    • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) sterile cell culture medium

    • Sterile microcentrifuge tubes or conical tubes

  • Procedure:

    • Determine the final concentration of this compound required for your experiment.

    • Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.

    • It is recommended to perform a serial dilution to avoid pipetting very small volumes and to minimize precipitation. For instance, first dilute the 10 mM stock 1:100 in DMSO to get a 100 µM intermediate solution. Then, dilute this intermediate solution 1:10 in your pre-warmed cell culture medium.

    • Add the this compound stock or intermediate solution to the pre-warmed medium while gently swirling the tube to ensure rapid and even mixing.

    • Visually inspect the final working solution for any signs of precipitation. If cloudiness or particles are observed, refer to the troubleshooting guide (Q5).

    • Ensure the final DMSO concentration in the working solution is below the tolerance level for your specific cell line (typically <0.5%).

Visualizations

ARD266_Mechanism ARD266 This compound TernaryComplex Ternary Complex (AR-ARD266-VHL) ARD266->TernaryComplex AR Androgen Receptor (AR) AR->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex UbiquitinatedAR Polyubiquitinated AR TernaryComplex->UbiquitinatedAR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedAR->Proteasome Degradation AR Degradation Proteasome->Degradation Proteolysis Solution_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve check_stock Visually Inspect for Clarity dissolve->check_stock check_stock->dissolve Not Clear store Aliquot and Store at -20°C / -80°C check_stock->store Clear warm_medium Pre-warm Aqueous Medium (37°C) store->warm_medium dilute Dilute Stock into Medium store->dilute warm_medium->dilute check_working Visually Inspect for Precipitation dilute->check_working use Use in Experiment check_working->use Clear troubleshoot Go to Troubleshooting Guide check_working->troubleshoot Precipitate Troubleshooting_Logic cluster_solutions Potential Solutions start Precipitation Observed in Aqueous Medium? check_stock Is Stock Solution Clear? start->check_stock Yes end_no solution1 Increase Final DMSO % (if possible) solution2 Use Pre-warmed Medium solution1->solution2 solution3 Add Stock Dropwise with Mixing solution2->solution3 solution4 Perform Serial Dilution solution3->solution4 end_yes Problem Resolved solution4->end_yes check_stock->solution1 Yes troubleshoot_stock Troubleshoot Stock Dissolution (Warm / Sonicate) check_stock->troubleshoot_stock No

References

Technical Support Center: Troubleshooting Western Blot Artifacts for ARD-266

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ARD-266. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common artifacts that may be encountered during Western blot analysis of the Androgen Receptor (AR) degradation following treatment with this compound, a PROTAC AR degrader.

This compound is designed to induce the degradation of the AR protein.[1] Therefore, a successful Western blot experiment will typically show a significant reduction or complete absence of the AR protein band in treated samples compared to untreated controls. Artifacts can interfere with the accurate interpretation of these results. This guide provides troubleshooting advice in a question-and-answer format to address specific experimental issues.

FAQs and Troubleshooting Guides

High Background

High background can obscure the specific signal, making it difficult to determine the true level of AR protein.

Question: I am observing high background on my Western blot. What are the possible causes and how can I resolve this?

Answer: High background can be caused by several factors, from inadequate blocking to excessive antibody concentrations.[2] Below is a summary of potential causes and solutions.

Potential CauseRecommended Solution
Inadequate Blocking Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[2][3] Increase the concentration of the blocking agent (e.g., 3-5% BSA or non-fat dry milk).[2][4] Consider trying a different blocking agent.[3][5] Ensure the blocking buffer is fresh and well-dissolved.[6]
Excessive Antibody Concentration Decrease the concentration of the primary and/or secondary antibody.[2][5] Perform an antibody titration to determine the optimal concentration.
Insufficient Washing Increase the number and/or duration of wash steps.[2][5] Increase the volume of wash buffer.[4] Add a detergent like Tween 20 (0.05-0.1%) to your wash buffer.[2][5]
Contaminated Buffers Prepare fresh buffers and filter them if necessary.[4][5]
Membrane Drying Ensure the membrane remains hydrated throughout the entire process.[3][4]
High Exposure Time Reduce the film exposure time or the signal acquisition time on a digital imager.[5]
Non-Specific Bands

The presence of unexpected bands can complicate the interpretation of AR degradation.

Question: My blot shows multiple non-specific bands in addition to the expected AR band. What could be wrong?

Answer: Non-specific bands can arise from issues with the primary or secondary antibodies, or from problems with the sample itself.[7]

Potential CauseRecommended Solution
Primary Antibody Concentration Too High Reduce the primary antibody concentration and/or incubation time.[5][7]
Secondary Antibody Cross-Reactivity Run a control lane with only the secondary antibody to check for non-specific binding.[8] Use a pre-adsorbed secondary antibody.[8]
Protein Degradation Add protease inhibitors to your lysis buffer during sample preparation.[9][10] Keep samples on ice or at 4°C during preparation.[9]
Too Much Protein Loaded Reduce the total amount of protein loaded per well.[5][11]
Contaminated Samples or Buffers Use fresh, filtered buffers and handle samples carefully to avoid contamination.
Weak or No Signal

A faint or absent AR band in the control lane can make it impossible to assess the effect of this compound.

Question: I am not seeing a band for AR in my control lane, or the signal is very weak. How can I improve my signal?

Answer: Weak or no signal can be due to a number of issues, from suboptimal antibody concentrations to inefficient protein transfer.[12]

Potential CauseRecommended Solution
Insufficient Primary Antibody Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[5][12]
Inactive Antibody Ensure antibodies have been stored correctly and have not expired.[5] Use a fresh aliquot of the antibody.
Low Target Protein Abundance Increase the amount of protein loaded onto the gel.[11][13] Consider using a positive control lysate known to express AR.[12]
Inefficient Protein Transfer Verify successful transfer by staining the membrane with Ponceau S after transfer.[4][14] Optimize transfer time and buffer composition. For high molecular weight proteins, adding a small amount of SDS (0.01-0.05%) to the transfer buffer may help.[5]
Incorrect Secondary Antibody Ensure the secondary antibody is compatible with the primary antibody's host species.
Inactive Detection Reagent Use fresh detection substrate.[5]
Uneven Spots or Blotchy Background

An uneven background can lead to inconsistent and unquantifiable results.

Question: My blot has a speckled or patchy appearance. What causes this and how can I fix it?

Answer: Blotchy or uneven backgrounds are often due to problems with blocking, antibody solutions, or membrane handling.[3][15]

Potential CauseRecommended Solution
Aggregates in Blocking Buffer Ensure the blocking agent is completely dissolved.[16] Filter the blocking buffer.[16][17]
Antibody Aggregates Centrifuge and/or filter the antibody solutions before use to remove aggregates.[4]
Air Bubbles During Transfer Carefully remove any air bubbles between the gel and the membrane when assembling the transfer sandwich.[4][16] A roller can be used for this purpose.[4]
Uneven Agitation Ensure consistent and gentle agitation during all incubation and wash steps.[3][4]
Membrane Contamination Handle the membrane with clean forceps and gloves to avoid introducing contaminants.[4]

Experimental Protocols

A standard Western blot protocol is provided below. Note that optimization of specific steps such as antibody concentrations and incubation times may be necessary.

General Western Blotting Protocol

  • Sample Preparation: Lyse cells in an appropriate buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein into the wells of a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against AR, diluted in blocking buffer, according to the manufacturer's recommendations. This is typically done for several hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with wash buffer (e.g., TBST) to remove unbound primary antibody.[2]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

  • Final Washes: Repeat the washing steps to remove unbound secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using X-ray film or a digital imaging system.

Visual Guides

This compound Mechanism of Action

The following diagram illustrates the PROTAC-mediated degradation of the Androgen Receptor (AR) induced by this compound.

ARD_266_Pathway cluster_cell Cell ARD266 This compound Ternary Ternary Complex (AR-ARD266-VHL) ARD266->Ternary Binds AR Androgen Receptor (AR) AR->Ternary Binds Proteasome Proteasome AR->Proteasome Targeted for Degradation VHL VHL E3 Ligase VHL->Ternary Binds Ternary->AR Ubiquitination Ub Ubiquitin Ub->Ternary Degradation Degraded AR Proteasome->Degradation Degrades

Caption: Mechanism of this compound induced degradation of the Androgen Receptor.

General Western Blot Workflow

This diagram outlines the major steps in a typical Western blotting experiment.

Western_Blot_Workflow cluster_workflow Western Blot Workflow Prep 1. Sample Preparation PAGE 2. SDS-PAGE Prep->PAGE Transfer 3. Protein Transfer PAGE->Transfer Block 4. Blocking Transfer->Block PrimaryAb 5. Primary Antibody Incubation Block->PrimaryAb Wash1 6. Washing PrimaryAb->Wash1 SecondaryAb 7. Secondary Antibody Incubation Wash1->SecondaryAb Wash2 8. Washing SecondaryAb->Wash2 Detect 9. Detection & Imaging Wash2->Detect

Caption: A step-by-step overview of the Western blot experimental workflow.

Troubleshooting Logic for High Background

This decision tree provides a logical approach to troubleshooting high background issues.

High_Background_Troubleshooting Start High Background Observed CheckBlocking Review Blocking Protocol Start->CheckBlocking CheckAntibody Review Antibody Concentrations Start->CheckAntibody CheckWashing Review Washing Protocol Start->CheckWashing CheckExposure Review Detection & Exposure Start->CheckExposure SolutionBlocking Increase blocking time/ concentration or change agent CheckBlocking->SolutionBlocking SolutionAntibody Decrease primary/secondary antibody concentration CheckAntibody->SolutionAntibody SolutionWashing Increase wash time/ number of washes CheckWashing->SolutionWashing SolutionExposure Decrease exposure time CheckExposure->SolutionExposure

Caption: A troubleshooting decision tree for resolving high background in Western blots.

References

ARD-266 Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using ARD-266. The information is presented in a question-and-answer format to address specific issues that may arise during experiments, with a focus on understanding and identifying potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent proteolysis-targeting chimera (PROTAC) designed to specifically target the Androgen Receptor (AR) for degradation.[1][2][3][4][5][6] It functions as a bifunctional molecule: one end binds to the Androgen Receptor, and the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[2][7] This leads to a reduction in the total cellular levels of the AR protein.[1][4]

Q2: Has the proteome-wide selectivity of this compound been characterized?

As of the latest reviews, the comprehensive proteome-wide selectivity of this compound has not been publicly established.[8] This means that while it is highly potent in degrading the Androgen Receptor, its interactions with other proteins (off-targets) have not been fully mapped. This lack of extensive off-target profiling is a limitation for its use as a general tool for studying Androgen Receptor-specific downregulation.[8]

Q3: What are the expected on-target effects of this compound in cell-based assays?

The primary on-target effect of this compound is the potent and effective degradation of the Androgen Receptor protein.[1][4][9] In AR-positive prostate cancer cell lines such as LNCaP, VCaP, and 22Rv1, this compound has been shown to induce over 95% degradation of the AR protein.[4][9] This degradation, in turn, leads to the suppression of AR-regulated gene expression, such as PSA, TMPRSS2, and FKBP5.[1]

Troubleshooting Guide

Issue 1: Unexpected Phenotypic Changes Observed

Question: I am observing phenotypic changes in my cells treated with this compound that are not consistent with the known functions of the Androgen Receptor. Could this be due to off-target effects?

Answer: It is possible that unexpected phenotypic changes are a result of off-target effects, especially since the proteome-wide selectivity of this compound has not been fully determined.[8] Off-target interactions can lead to the modulation of other signaling pathways.

Troubleshooting Steps:

  • Confirm On-Target Activity: First, verify that this compound is effectively degrading the Androgen Receptor in your experimental system. This can be done via Western Blot or other protein quantification methods.

  • Dose-Response Analysis: Perform a dose-response experiment. If the unexpected phenotype occurs at concentrations significantly higher than those required for AR degradation, it may suggest an off-target effect.

  • Use a Negative Control: A structurally similar but inactive version of this compound, if available, can be a valuable negative control to determine if the observed effects are due to the specific chemical structure of this compound.

  • Orthogonal Approach: Use a different modality to inhibit AR function, such as an AR antagonist or siRNA, to see if the phenotype is replicated. If the phenotype is unique to this compound treatment, it strengthens the possibility of an off-target effect.

Issue 2: Discrepancies in Efficacy Across Different Cell Lines

Question: this compound shows potent AR degradation in one cell line, but in another, the degradation is less efficient, or I observe significant cytotoxicity at low concentrations. What could be the reason?

Answer: Discrepancies in the efficacy and cytotoxicity of this compound across different cell lines can be attributed to several factors, including potential off-target effects.

Troubleshooting Steps:

  • Assess E3 Ligase Component Levels: The activity of this compound is dependent on the presence of the VHL E3 ligase.[2] Verify the expression levels of VHL in your different cell lines. Lower levels of VHL could lead to less efficient AR degradation.

  • Evaluate Potential Off-Target Engagement: In cell lines where you observe high cytotoxicity at low concentrations, it is possible that this compound is interacting with a critical off-target protein that is more abundant or essential in that specific cell line.

  • Comprehensive Off-Target Profiling: For in-depth investigation, consider performing an unbiased proteomics study, such as mass spectrometry-based thermal shift assays (CETSA), to identify proteins that are directly engaged by this compound in your cells.

Quantitative Data Summary

ParameterCell LinesValueReference
DC₅₀ (AR Degradation) LNCaP, VCaP, 22Rv10.2-1 nM[1][4][6][9]
Maximum AR Degradation LNCaP, VCaP, 22Rv1>95%[4][9]
Recommended Cellular Concentration General Use10-100 nM[8]

Experimental Protocols

Protocol 1: Western Blot for Androgen Receptor Degradation

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with a dose-range of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against the Androgen Receptor. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and an ECL substrate for detection. Quantify band intensities to determine the percentage of AR degradation relative to the vehicle control.

Visualizations

ARD266_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation ARD266 This compound ARD266_AR_VHL AR - this compound - VHL ARD266->ARD266_AR_VHL Binds AR Androgen Receptor (AR) AR->ARD266_AR_VHL Binds Proteasome Proteasome AR->Proteasome Targeted for Degradation VHL VHL E3 Ligase VHL->ARD266_AR_VHL Recruited Ub Ubiquitin ARD266_AR_VHL->Ub Ubiquitination Ub->AR Tags AR Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR

Caption: Mechanism of action of this compound leading to AR degradation.

Off_Target_Troubleshooting Start Unexpected Phenotype Observed with this compound ConfirmOnTarget Confirm AR Degradation (Western Blot) Start->ConfirmOnTarget DoseResponse Perform Dose-Response Analysis ConfirmOnTarget->DoseResponse AR Degraded OnTarget Phenotype is On-Target ConfirmOnTarget->OnTarget AR Not Degraded (Troubleshoot Protocol) NegativeControl Use Inactive Control Compound DoseResponse->NegativeControl OrthogonalApproach Use Orthogonal Method (e.g., siRNA) NegativeControl->OrthogonalApproach OrthogonalApproach->OnTarget Phenotype Replicated OffTarget Potential Off-Target Effect OrthogonalApproach->OffTarget Phenotype Unique to this compound

Caption: Troubleshooting workflow for unexpected phenotypes.

References

ARD-266 dose-response curve not as expected

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues that may arise during experiments with ARD-266.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a highly potent, von Hippel-Lindau (VHL) E3 ligase-based Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1][2] It functions by simultaneously binding to the AR protein and the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR.[2][3] This mechanism effectively reduces AR protein levels in cells.[1][4]

Q2: In which cell lines is this compound active?

This compound has been shown to effectively induce the degradation of the AR protein in AR-positive prostate cancer cell lines, including LNCaP, VCaP, and 22Rv1, with reported DC50 values in the range of 0.2-1 nM.[1][4]

Q3: What is the recommended concentration range for this compound in cellular assays?

For cellular experiments, a concentration range of 10-100 nM is generally recommended to observe significant degradation of the Androgen Receptor.[5]

Q4: How quickly can I expect to see AR protein degradation after treatment with this compound?

In cell lines such as LNCaP, treatment with this compound can lead to a noticeable reduction in AR protein levels within 3 hours, with near-complete elimination observed after 6 hours of treatment.[1]

Troubleshooting Guide: Unexpected Dose-Response Curve for this compound

This guide addresses potential reasons why your this compound dose-response curve may not exhibit the expected sigmoidal shape or potency.

Problem: The dose-response curve is flat or shows weak activity.

A flat or weak dose-response curve suggests that this compound is not effectively inducing the degradation of the Androgen Receptor at the tested concentrations.

Potential Cause Troubleshooting Steps
Cell Line Suitability Confirm that the cell line used expresses the Androgen Receptor and the VHL E3 ligase. Different cell lines can have varying sensitivities.[6]
Cell Health and Density Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Over-confluent or unhealthy cells can lead to inconsistent results.[6]
Compound Integrity Verify the integrity and concentration of the this compound stock solution. Improper storage or multiple freeze-thaw cycles can degrade the compound.
Incubation Time As a PROTAC, the degradation process is time-dependent. Optimize the incubation time to allow for sufficient degradation of the target protein.[6]
Assay Readout Ensure the assay readout (e.g., Western blot, ELISA) is sensitive enough to detect changes in AR protein levels.
Problem: The dose-response curve shows a "hook effect" (bell-shaped curve).

The "hook effect" is a phenomenon sometimes observed with PROTACs, where the efficacy decreases at higher concentrations due to the formation of non-productive ternary complexes.

Potential Cause Troubleshooting Steps
High Compound Concentration Extend the lower end of your dose-response curve to include more dilute concentrations. This will help to define the initial rise in activity.
Ternary Complex Formation This is an inherent characteristic of some PROTACs. The bell-shaped curve is a valid result and reflects the mechanism of action.
Problem: High variability between replicate wells.

High variability can obscure the true dose-response relationship.

Potential Cause Troubleshooting Steps
Inconsistent Cell Plating Ensure a homogenous cell suspension and consistent cell numbers are plated in each well. Consider avoiding the outer wells of the plate to minimize "edge effects".[6]
Improper Reagent Mixing Thoroughly mix all reagents, including serial dilutions of this compound, before adding them to the wells.[6]
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent liquid handling.

Experimental Protocols

Western Blot for AR Degradation

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time points (e.g., 3, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against AR and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the AR signal to the loading control.

Visualizations

ARD_266_Signaling_Pathway ARD266 This compound TernaryComplex Ternary Complex (AR-ARD266-VHL) ARD266->TernaryComplex AR Androgen Receptor (AR) AR->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex UbAR Polyubiquitinated AR TernaryComplex->UbAR Ubiquitination Ub Ubiquitin Ub->UbAR Proteasome Proteasome UbAR->Proteasome Degradation Degraded AR Peptides Proteasome->Degradation

Caption: this compound Mechanism of Action.

Troubleshooting_Workflow Start Unexpected Dose-Response Curve CheckCurveShape Analyze Curve Shape Start->CheckCurveShape FlatCurve Flat or Weak Response CheckCurveShape->FlatCurve Flat/Weak HookEffect Hook Effect (Bell-Shaped) CheckCurveShape->HookEffect Hook HighVariability High Variability CheckCurveShape->HighVariability Variable CheckCells Verify Cell Line and Health FlatCurve->CheckCells AdjustConcentration Adjust Concentration Range HookEffect->AdjustConcentration CheckPlating Review Plating and Pipetting HighVariability->CheckPlating CheckCompound Check Compound Integrity CheckCells->CheckCompound OptimizeTime Optimize Incubation Time CheckCompound->OptimizeTime ExpectedCurve Expected Sigmoidal Curve OptimizeTime->ExpectedCurve AdjustConcentration->ExpectedCurve CheckPlating->ExpectedCurve

References

inconsistent results with ARD-266 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving ARD-266. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly potent, small-molecule PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of the Androgen Receptor (AR).[1][2] It functions by simultaneously binding to the AR protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[3] This mechanism effectively reduces the total cellular levels of the AR protein.[1][5]

Q2: In which cell lines has this compound been shown to be effective?

This compound has demonstrated effective degradation of the Androgen Receptor in AR-positive prostate cancer cell lines, including LNCaP, VCaP, and 22Rv1.[1][2][5]

Q3: What is the recommended concentration range for this compound in cellular experiments?

The recommended concentration for cellular use is typically between 10-100 nM.[6]

Q4: How quickly can I expect to see AR protein degradation after treatment with this compound?

Effective reduction of AR protein levels has been observed in as little as 3 hours of treatment, with near-complete elimination after 6 hours in LNCaP cells.[1]

Q5: How should I store this compound?

For long-term storage, this compound powder should be stored at -20°C for up to 2 years.[2]

Quantitative Data Summary

ParameterValueCell LinesReference
DC50 0.2-1 nMLNCaP, VCaP, 22Rv1[1][2][5]
Effective Concentration 10-100 nMGeneral Cellular Use[6]
Time to Effect 3-6 hoursLNCaP, VCaP[1]

Signaling Pathway Diagram

ARD266_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation ARD266 This compound ARD266_bound This compound AR_bound AR ARD266->AR_bound Binds VHL_bound VHL ARD266->VHL_bound Recruits AR Androgen Receptor (AR) VHL VHL E3 Ligase ARD266_bound->VHL_bound AR_bound->ARD266_bound Ub Ubiquitin AR_ub Ubiquitinated AR Ub->AR_ub Polyubiquitination Proteasome Proteasome AR_ub->Proteasome Targeted for Degradation Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR cluster_ternary cluster_ternary cluster_ternary->Ub Induces

Caption: Mechanism of action for this compound as a PROTAC degrader of the Androgen Receptor.

Experimental Protocol: Western Blot for AR Degradation

This protocol provides a general framework for assessing the degradation of the Androgen Receptor in prostate cancer cell lines following treatment with this compound.

  • Cell Culture and Seeding:

    • Culture AR-positive prostate cancer cells (e.g., LNCaP, VCaP) in appropriate media and conditions.

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in cell culture media to the desired final concentrations (e.g., 0.1, 1, 10, 100 nM). Include a vehicle-only control (DMSO).

    • Remove the media from the cells and replace it with the media containing this compound or the vehicle control.

    • Incubate the cells for the desired time points (e.g., 3, 6, 12, 24 hours).

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the Androgen Receptor overnight at 4°C.

    • Include a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the AR band intensity to the loading control.

    • Compare the AR levels in the this compound treated samples to the vehicle control to determine the extent of degradation.

Troubleshooting Guide

Issue 1: Inconsistent or No AR Protein Degradation

Potential CauseRecommended Solution
Cell Passage Number High passage numbers can lead to inconsistent results. Use cells with a low and consistent passage number across all experiments.[7]
Cell Density Cell response to drugs can vary with density. Optimize cell seeding density to ensure consistent growth rates.[7]
This compound Stability For longer incubation times, the compound may degrade. Consider daily media changes with fresh this compound.[7]
Incorrect Dosing Ensure accurate and consistent administration of this compound. Normalize the dose if comparing between different experimental setups.[8]
Proteasome Inhibition If other compounds are used, they may be inadvertently inhibiting the proteasome. Ensure no proteasome inhibitors are present. The effects of this compound can be prevented by pretreatment with proteasome inhibitors.[6]
VHL Ligand Competition Pre-treatment of cells with a VHL ligand can prevent the effects of this compound.[6] Ensure no competing VHL ligands are in the experimental system.

Issue 2: High Variability Between Replicates

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension and careful pipetting to seed an equal number of cells in each well.
Edge Effects in Multi-well Plates Evaporation and temperature gradients can affect cells in the outer wells. Avoid using the outermost wells of the plate for critical experiments.
Variable Incubation Times Stagger the addition of reagents and the termination of the experiment to ensure consistent incubation times for all samples.
Inaccurate Pipetting Use calibrated pipettes and proper technique, especially when working with small volumes of concentrated stock solutions.

Issue 3: Discrepancy Between In Vitro and In Vivo Results

Potential CauseRecommended Solution
Poor Bioavailability/Permeability The compound may not be reaching the target tissue in sufficient concentrations in an in vivo model.[8] Conduct pharmacokinetic studies to assess drug exposure.
Off-Target Effects The compound may have unintended interactions in a complex biological system.[8] While this compound is potent for AR, its proteome-wide selectivity has not been fully established.[6]
Metabolism of this compound The compound may be metabolized in vivo, leading to reduced efficacy. Analyze for the presence of metabolites.
Vehicle Toxicity The vehicle used for in vivo administration may have its own toxic effects. Always include a vehicle-only control group.[9]

Troubleshooting Workflow

Troubleshooting_Workflow Start Inconsistent this compound Results Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Reagents Verify Reagent Quality & Storage Start->Check_Reagents Check_Cells Assess Cell Health & Passage Number Start->Check_Cells Optimize_Parameters Optimize Experimental Parameters (e.g., Concentration, Time) Check_Protocol->Optimize_Parameters Check_Reagents->Optimize_Parameters Check_Cells->Optimize_Parameters Run_Controls Include Positive & Negative Controls Optimize_Parameters->Run_Controls If issues persist Analyze_Data Re-analyze Data Run_Controls->Analyze_Data Consult Consult Literature or Technical Support Analyze_Data->Consult Problem Persists Resolved Results Consistent Analyze_Data->Resolved Problem Solved

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: ARD-266 and Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the use of ARD-266, with a specific focus on the hook effect in ternary complex formation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a highly potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1][2][3] It is a heterobifunctional molecule, meaning it has two key components: one end binds to the Androgen Receptor, and the other end binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4] By bringing the AR and VHL into close proximity, this compound facilitates the formation of a ternary complex (AR-ARD-266-VHL), leading to the ubiquitination of AR and its subsequent degradation by the proteasome.[4] Notably, this compound was designed using an E3 ligase ligand with a relatively weak binding affinity, yet it still achieves potent degradation of the target protein.[2][4][5]

Q2: What is the "hook effect" in the context of this compound and other PROTACs?

The hook effect, also known as the prozone effect, is a phenomenon where an increase in the concentration of a PROTAC like this compound beyond an optimal point leads to a decrease in its efficacy (i.e., reduced target protein degradation).[6][7][8] This occurs because at excessively high concentrations, this compound is more likely to form separate binary complexes with either the Androgen Receptor (AR-ARD-266) or the VHL E3 ligase (this compound-VHL), rather than the productive ternary complex required for degradation.[6][9][10] This leads to a characteristic bell-shaped dose-response curve.[6][11]

Q3: Why is the formation of the ternary complex so critical for this compound's function?

The ternary complex is the cornerstone of this compound's mechanism of action.[12][13] Its formation is the essential step that brings the target protein (AR) and the E3 ligase (VHL) into proximity, allowing the E3 ligase to transfer ubiquitin molecules to the target. This ubiquitination acts as a molecular tag, marking the AR for destruction by the cell's proteasome. Without the formation of a stable and productive ternary complex, ubiquitination and subsequent degradation cannot occur.

Q4: What are the recommended cellular concentrations for using this compound?

The recommended concentration for cellular use of this compound is in the range of 10-100 nM.[14] this compound has been shown to effectively induce degradation of the AR protein in various prostate cancer cell lines with DC50 values (the concentration required to degrade 50% of the target protein) between 0.2-1 nM.[1][3][15] However, the optimal concentration can vary depending on the cell line, experimental conditions, and incubation time. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific system.

Troubleshooting Guide

Problem: A bell-shaped dose-response curve is observed, with decreased AR degradation at high concentrations of this compound.

  • Likely Cause: You are observing the "hook effect."[6][11]

  • Troubleshooting Steps:

    • Confirm the Hook Effect: Repeat the experiment with a broader and more granular range of this compound concentrations, particularly at the higher end where the effect is seen.[11]

    • Determine the Optimal Concentration: Identify the concentration that results in the maximum degradation (Dmax) and use concentrations at or below this for future experiments.[11]

    • Assess Ternary Complex Formation: Employ biophysical or cellular assays such as NanoBRET, Co-Immunoprecipitation (Co-IP), or TR-FRET to directly measure the formation of the AR-ARD-266-VHL ternary complex at different concentrations.[11][12][13] This can help to correlate the decrease in degradation with a reduction in ternary complex formation.

    • Optimize Incubation Time: Perform a time-course experiment at a fixed, optimal concentration of this compound to determine the ideal incubation time for maximal degradation.[16]

Problem: No or very low degradation of the Androgen Receptor is observed.

  • Likely Causes:

    • The concentration range tested is too high and falls entirely within the hook effect region.[11]

    • Insufficient expression of AR or VHL in the cell line being used.[16]

    • The this compound is not cell-permeable or is unstable in the experimental conditions.

    • The ternary complex is forming but is not in a productive conformation for ubiquitination.[6]

  • Troubleshooting Steps:

    • Test a Wider Concentration Range: Conduct an experiment with a very broad range of this compound concentrations (e.g., 1 pM to 100 µM).[11]

    • Verify Protein Expression: Use Western Blotting to confirm the expression levels of both the Androgen Receptor and VHL in your cell model.[16]

    • Confirm Target Engagement: Use cellular thermal shift assays (CETSA) or NanoBRET assays to confirm that this compound is binding to AR and VHL inside the cells.[16]

    • Assess Ubiquitination: Perform an in-cell or in vitro ubiquitination assay to determine if the Androgen Receptor is being ubiquitinated in the presence of this compound.[6]

Data Presentation

Table 1: Representative Dose-Response Data for this compound Demonstrating the Hook Effect

This compound Concentration (nM)% AR Protein Remaining (Normalized to Vehicle)Ternary Complex Formation (Relative Luminescence Units)
0 (Vehicle)100%0
0.175%1500
120%6000
105%8500
10015%9500
100040%7000
1000070%3000

This is example data and may not reflect the exact results for this compound in all systems.

Table 2: Key Parameters for this compound

ParameterValueCell LinesReference
DC500.2-1 nMLNCaP, VCaP, 22Rv1[1][3][15]
Recommended Cellular Concentration10-100 nMGeneral[14]
E3 Ligase Recruitedvon Hippel-Lindau (VHL)N/A[1][4]

Visualizations

Ternary_Complex_Formation cluster_0 cluster_1 cluster_2 ARD266 This compound TernaryComplex AR-ARD-266-VHL Ternary Complex ARD266->TernaryComplex Binds AR Androgen Receptor (AR) Target Protein AR->TernaryComplex Binds VHL VHL E3 Ligase VHL->TernaryComplex Binds Ubiquitination AR Ubiquitination TernaryComplex->Ubiquitination Promotes Degradation Proteasomal Degradation of AR Ubiquitination->Degradation Leads to

Caption: Mechanism of this compound induced degradation of the Androgen Receptor.

Hook_Effect_Mechanism cluster_optimal Optimal this compound Concentration cluster_high High this compound Concentration (Hook Effect) Optimal_ARD266 This compound Optimal_Ternary Productive Ternary Complex Optimal_ARD266->Optimal_Ternary Optimal_AR AR Optimal_AR->Optimal_Ternary Optimal_VHL VHL Optimal_VHL->Optimal_Ternary High_ARD266_1 This compound Binary_AR Non-productive Binary Complex High_ARD266_1->Binary_AR High_AR AR High_AR->Binary_AR High_ARD266_2 This compound Binary_VHL Non-productive Binary Complex High_ARD266_2->Binary_VHL High_VHL VHL High_VHL->Binary_VHL

Caption: The Hook Effect: Optimal vs. High PROTAC concentrations.

Troubleshooting_Workflow start Observation: Bell-shaped dose-response or no degradation dose_response 1. Perform wide dose-response Western Blot (e.g., 1 pM to 100 µM) start->dose_response check_expression 2. Verify AR and VHL expression levels via Western Blot dose_response->check_expression ternary_assay 3. Assess ternary complex formation directly (e.g., NanoBRET, Co-IP) check_expression->ternary_assay ubiquitination_assay 4. Check for AR ubiquitination ternary_assay->ubiquitination_assay conclusion Identify optimal concentration and conditions or redesign experimental approach ubiquitination_assay->conclusion

Caption: Troubleshooting workflow for the this compound hook effect.

Experimental Protocols

Protocol 1: Dose-Response Analysis of this compound-Mediated AR Degradation by Western Blot

This protocol is designed to determine the optimal concentration of this compound for Androgen Receptor degradation and to identify a potential hook effect.

  • Cell Culture and Treatment:

    • Plate prostate cancer cells (e.g., LNCaP, VCaP) at an appropriate density and allow them to adhere overnight.

    • Prepare a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).

    • Treat the cells with the different concentrations of this compound for a predetermined time (e.g., 16 or 24 hours).[16]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[16]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[16]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the Androgen Receptor overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities for AR and the loading control. Normalize the AR band intensity to the loading control for each sample.

    • Plot the normalized AR levels against the concentration of this compound to generate a dose-response curve.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation

This protocol provides a method to qualitatively or semi-quantitatively assess the formation of the AR-ARD-266-VHL ternary complex in cells.[17][18]

  • Cell Treatment and Lysis:

    • Treat cells with the desired concentrations of this compound (including a concentration in the suspected hook effect range) and a vehicle control for a short duration (e.g., 2-4 hours).

    • Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G beads.

    • Incubate the pre-cleared lysates with an antibody against one component of the complex (e.g., anti-VHL antibody) overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.[18]

  • Elution and Western Blot Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Run the eluted samples on an SDS-PAGE gel and perform a Western blot.

    • Probe the membrane with antibodies against the other components of the complex (e.g., anti-AR antibody) to confirm their co-precipitation. An increase in the co-precipitated protein at the optimal this compound concentration, followed by a decrease at higher concentrations, would be indicative of the hook effect on ternary complex formation.

References

Technical Support Center: Addressing ARD-266 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARD-266, a potent Androgen Receptor (AR) PROTAC degrader. The information is designed to help address specific issues that may be encountered during experiments, with a focus on potential mechanisms of resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule designed to specifically target the Androgen Receptor (AR) for degradation.[1][2] It functions by simultaneously binding to the AR and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of AR, marking it for degradation by the cell's natural disposal system, the proteasome. This mechanism of action differs from traditional AR inhibitors which only block the receptor's function.

Diagram: Mechanism of Action of this compound

cluster_0 cluster_1 cluster_2 cluster_3 This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to AR VHL VHL E3 Ligase This compound->VHL Recruits VHL Ternary Complex Ternary Complex (AR - this compound - VHL) Ubiquitinated AR Ubiquitinated AR Ternary Complex->Ubiquitinated AR Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated AR Ubiquitination Proteasome Proteasome Ubiquitinated AR->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Workflow of this compound mediated AR degradation.

Q2: In which cell lines is this compound effective?

A2: this compound has been shown to be highly effective in inducing the degradation of the AR protein in several AR-positive prostate cancer cell lines, including LNCaP, VCaP, and 22Rv1.[3]

Q3: What are the typical DC50 values for this compound?

A3: The half-maximal degradation concentration (DC50) for this compound in AR-positive prostate cancer cell lines is in the low nanomolar range, typically between 0.2-1 nM.[1][2][3]

Troubleshooting Guide: Investigating this compound Resistance

The emergence of resistance is a potential challenge in targeted therapies. While specific resistance to this compound has not been extensively documented in published literature, based on the mechanism of action of PROTACs, several potential resistance mechanisms can be hypothesized. This guide provides a framework for investigating these possibilities.

Problem 1: Reduced or No AR Degradation Observed

If you observe a decrease in the efficiency of this compound-mediated AR degradation, consider the following potential causes and troubleshooting steps.

Potential Causes and Solutions

Potential Cause Suggested Troubleshooting Steps
Alterations in the VHL E3 Ligase Complex 1. Sequence VHL and other key components of the E3 ligase complex (e.g., CUL2, ELOB/C) in your resistant cells to identify potential mutations that may impair this compound binding or overall ligase function.
2. Assess protein expression levels of VHL, CUL2, and other relevant components via Western blot to check for downregulation.
Mutations in the Androgen Receptor 1. Sequence the AR gene in resistant cells to identify mutations in the ligand-binding domain that might interfere with this compound binding.
2. Perform a competitive binding assay to assess if the identified AR mutations affect the binding affinity of this compound.
Upregulation of the Ubiquitin-Proteasome System 1. Analyze the expression of proteasome subunits via quantitative proteomics or qPCR to determine if there is an upregulation in resistant cells.
2. Measure proteasome activity in cell lysates from both sensitive and resistant cells using a proteasome activity assay.
Experimental/Cell Culture Issues 1. Confirm cell line identity and integrity through STR profiling.
2. Optimize this compound concentration and treatment duration. A "hook effect" can occur at high concentrations of PROTACs, leading to reduced degradation. Perform a dose-response experiment with a wide range of concentrations.
3. Ensure proper storage and handling of this compound to maintain its stability and activity.

Diagram: Troubleshooting Workflow for Lack of this compound Activity

start No/Reduced AR Degradation check_vhl Check VHL E3 Ligase start->check_vhl check_ar Check Androgen Receptor start->check_ar check_ups Check Ubiquitin-Proteasome System start->check_ups check_exp Check Experimental Conditions start->check_exp vhl_seq Sequence VHL/complex components check_vhl->vhl_seq vhl_exp Check VHL/complex expression check_vhl->vhl_exp ar_seq Sequence AR check_ar->ar_seq ar_bind Competitive Binding Assay check_ar->ar_bind ups_exp Check proteasome subunit expression check_ups->ups_exp ups_act Measure proteasome activity check_ups->ups_act exp_cell Verify cell line check_exp->exp_cell exp_dose Optimize dose/time check_exp->exp_dose

Caption: A logical workflow for troubleshooting lack of this compound activity.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol describes a general method for generating cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

Materials:

  • Parental prostate cancer cell line (e.g., LNCaP, VCaP)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Cell counting kit (e.g., MTT, CCK-8)

  • 96-well plates

  • Standard cell culture flasks and equipment

Procedure:

  • Determine the initial IC50 of this compound:

    • Seed parental cells in 96-well plates.

    • Treat cells with a range of this compound concentrations for 72 hours.

    • Determine the cell viability and calculate the IC50 value.

  • Induce Resistance:

    • Culture parental cells in a flask with a starting concentration of this compound equal to the IC20 (the concentration that inhibits 20% of cell growth).

    • Monitor the cells for recovery and proliferation.

    • Once the cells are proliferating steadily, subculture them and gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold).

    • Repeat this cycle of dose escalation for several months.

  • Validate Resistance:

    • Once a resistant population is established, perform an IC50 determination assay on the resistant cell line and compare it to the parental cell line. A significant increase in IC50 confirms resistance.

  • Characterize Resistant Cells:

    • Perform the troubleshooting experiments outlined in the guide above (e.g., sequencing of AR and VHL, expression analysis of E3 ligase components and proteasome subunits).

Protocol 2: Western Blot for AR Degradation

This protocol details the steps for assessing the levels of AR protein following treatment with this compound.

Materials:

  • Parental and resistant cell lines

  • This compound

  • DMSO

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with the desired concentrations of this compound or DMSO for the specified time.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

    • Capture the chemiluminescent signal and quantify band intensities.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to verify the formation of the AR-ARD-266-VHL ternary complex.

Materials:

  • Cells treated with this compound and a proteasome inhibitor (e.g., MG132) to stabilize the complex.

  • Non-denaturing lysis buffer

  • Antibody for immunoprecipitation (e.g., anti-VHL)

  • Control IgG

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer

  • Elution buffer or Laemmli sample buffer

  • Western blot reagents as described above

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound and MG132.

    • Lyse cells in non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate with beads.

    • Incubate the pre-cleared lysate with anti-VHL antibody or control IgG overnight.

    • Add beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specific binders.

    • Elute the protein complexes from the beads.

  • Western Blot Analysis:

    • Run the eluted samples on an SDS-PAGE gel and perform a Western blot.

    • Probe the membrane with antibodies against AR and VHL to confirm their co-immunoprecipitation.

Diagram: Co-Immunoprecipitation Workflow

start Cell Lysate (Treated with this compound + MG132) ip Immunoprecipitation (with anti-VHL antibody) start->ip wash Wash Beads ip->wash elute Elute Proteins wash->elute wb Western Blot elute->wb detect_ar Probe for AR wb->detect_ar detect_vhl Probe for VHL wb->detect_vhl

Caption: A simplified workflow for Co-IP to detect the ternary complex.

This technical support center provides a starting point for addressing potential resistance to this compound. As more research becomes available, these guidelines and protocols will be updated with more specific information.

References

Validation & Comparative

A Head-to-Head Comparison: ARD-266 Versus Enzalutamide in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of prostate cancer therapeutics, targeting the androgen receptor (AR) remains a cornerstone of treatment. Enzalutamide (B1683756), a second-generation non-steroidal anti-androgen, has been a clinical mainstay. However, the emergence of resistance, often driven by AR mutations or the expression of AR splice variants like AR-V7, necessitates the development of novel therapeutic strategies. This guide provides a detailed comparison of enzalutamide with ARD-266, a novel Proteolysis Targeting Chimera (PROTAC) AR degrader, for researchers, scientists, and drug development professionals.

Differentiated Mechanisms of Action

Enzalutamide functions as a competitive antagonist of the androgen receptor. It binds to the ligand-binding domain (LBD) of the AR, thereby inhibiting androgen binding, preventing the nuclear translocation of the receptor, and blocking its interaction with DNA. This ultimately leads to the downregulation of AR-dependent gene transcription.

In contrast, this compound operates through a distinct, event-driven mechanism. As a PROTAC, this compound is a heterobifunctional molecule that simultaneously binds to the androgen receptor and a von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the AR, marking it for degradation by the cell's natural protein disposal system, the proteasome. This approach aims to eliminate the AR protein entirely, offering a potential advantage in overcoming resistance mechanisms associated with AR overexpression or mutations that affect ligand binding.

Performance Data: A Comparative Overview

While direct head-to-head studies providing comparative quantitative data for this compound and enzalutamide are limited in the public domain, data from various studies on this compound and other potent AR degraders, when compared to enzalutamide, highlight their potential therapeutic advantages.

Androgen Receptor Degradation

This compound has demonstrated high potency in inducing the degradation of the AR protein in various prostate cancer cell lines.

Compound Cell Line DC50 (Degradation Concentration 50%) Maximum AR Degradation Reference
This compoundLNCaP0.5 nM>95%[1][2]
This compoundVCaP1 nM>95%[1][2]
This compound22Rv10.2 nM>95%[1][2]

Enzalutamide, as an antagonist, does not induce significant degradation of the androgen receptor. Some studies have reported a modest reduction in AR protein levels upon enzalutamide treatment in certain cell lines, but this is not its primary mechanism of action.[3]

Inhibition of Cell Viability
Compound Cell Line IC50 (Cell Viability) Reference
EnzalutamideLNCaP~1 - 5.6 µM[6]
EnzalutamideLNCaP AblNot specified, used for comparison[7]
Enzalutamide-resistant C4-2BC4-2B-ENZ14.7705 µM[8]
Activity Against AR Splice Variants

A key challenge in prostate cancer therapy is the emergence of AR splice variants, such as AR-V7, which lack the LBD and are therefore insensitive to LBD-targeting drugs like enzalutamide. While AR degraders that utilize an LBD-binding moiety may not directly bind to and degrade AR-V7, studies on molecules like ARD-61 have shown that they can still inhibit the growth of tumors expressing AR-V7.[4] This suggests that the degradation of full-length AR remains a critical anti-tumor mechanism even in the presence of AR-V7.

Signaling Pathways and Experimental Workflows

To visually represent the distinct mechanisms and the experimental approaches to compare these compounds, the following diagrams are provided.

Comparative Mechanism of Action cluster_Enzalutamide Enzalutamide (AR Antagonist) cluster_ARD266 This compound (PROTAC AR Degrader) Androgen Androgen AR_cyto_E Androgen Receptor (Cytoplasm) Androgen->AR_cyto_E Binds AR_nuc_E AR (Nucleus) AR_cyto_E->AR_nuc_E Translocation Enzalutamide Enzalutamide Enzalutamide->AR_cyto_E Competitively Binds Enzalutamide->AR_nuc_E Blocks Translocation DNA_E DNA Enzalutamide->DNA_E Blocks Binding AR_Enza AR-Enzalutamide Complex AR_nuc_E->DNA_E Binds Gene_Transcription_E Gene Transcription (Inhibited) DNA_E->Gene_Transcription_E Initiates ARD266 This compound AR_cyto_A Androgen Receptor ARD266->AR_cyto_A Binds VHL VHL E3 Ligase ARD266->VHL Recruits Ternary_Complex Ternary Complex (AR-ARD266-VHL) AR_cyto_A->Ternary_Complex VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation AR Degradation Proteasome->Degradation

Caption: Comparative signaling pathways of Enzalutamide and this compound.

Experimental Workflow for Comparison cluster_assays Comparative Assays start Prostate Cancer Cell Lines (e.g., LNCaP, VCaP, 22Rv1) treatment Treatment with This compound or Enzalutamide (Dose-response & Time-course) start->treatment western Western Blot (AR Degradation) treatment->western luciferase Luciferase Assay (AR Signaling) treatment->luciferase viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis analysis Data Analysis (DC50, IC50, Statistical Significance) western->analysis luciferase->analysis viability->analysis apoptosis->analysis conclusion Comparative Efficacy Determination analysis->conclusion

Caption: A typical experimental workflow for comparing this compound and Enzalutamide.

Experimental Protocols

Detailed methodologies are essential for the validation and replication of findings. Below are representative protocols for key assays used to evaluate and compare AR-targeted therapies.

Western Blot for Androgen Receptor Degradation

This assay quantifies the levels of AR protein following treatment.

  • Cell Culture and Treatment: Seed prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) in 6-well plates and allow them to adhere for 24 hours. Treat cells with increasing concentrations of this compound or enzalutamide for various time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against AR overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of AR degradation relative to the vehicle control.

Luciferase Reporter Assay for AR Signaling

This assay measures the transcriptional activity of the androgen receptor.

  • Cell Culture and Transfection: Seed AR-negative cells (e.g., PC-3) or AR-positive cells in a 96-well plate. For AR-negative cells, co-transfect with an AR expression vector and a luciferase reporter plasmid containing androgen response elements (AREs). A Renilla luciferase vector can be co-transfected for normalization.

  • Compound Treatment: After 24-48 hours, treat the cells with serial dilutions of this compound or enzalutamide in the presence of an AR agonist (e.g., dihydrotestosterone, DHT).

  • Luciferase Activity Measurement: After 24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of DHT-induced AR transcriptional activity for each concentration of the compounds to determine their IC50 values.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compounds on cell proliferation and viability.

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or enzalutamide for 72-96 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value for each compound by plotting cell viability against the log of the compound concentration.

Conclusion

This compound represents a promising therapeutic strategy that directly addresses the limitations of current AR antagonists like enzalutamide. By inducing the degradation of the androgen receptor, this compound offers a distinct mechanism of action with the potential to overcome resistance driven by AR overexpression and certain mutations. The preclinical data for this compound and other AR degraders suggest superior potency in reducing AR levels and inhibiting cancer cell growth. Further head-to-head comparative studies are warranted to fully elucidate the clinical potential of this compound in the treatment of prostate cancer, particularly in enzalutamide-resistant settings.

References

A Comparative Analysis of ARD-266 and ARD-69: Efficacy in Androgen Receptor Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent PROTAC androgen receptor (AR) degraders, ARD-266 and ARD-69. This analysis is supported by experimental data on their performance in prostate cancer cell lines.

Both this compound and ARD-69 are potent, von Hippel-Lindau (VHL) E3 ligase-based Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of the androgen receptor, a key driver in prostate cancer.[1][2][3][4] Notably, both molecules utilize the same androgen receptor antagonist as their warhead, allowing for a focused comparison of the impact of their linker and VHL-binding components on overall efficacy.[3]

Quantitative Efficacy Comparison

The following tables summarize the reported efficacy of this compound and ARD-69 in inducing AR degradation (DC50) and inhibiting cell proliferation (IC50) in various AR-positive prostate cancer cell lines.

AR Degradation Efficacy (DC50, nM)
Cell LineThis compound (nM)ARD-69 (nM)
LNCaP0.2 - 10.86
VCaP0.2 - 10.76
22Rv10.2 - 110.4

DC50 (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein.[1][4]

Anti-proliferative Efficacy (IC50, nM)
Cell LineThis compound (nM)ARD-69 (nM)
LNCaP1 - 60.25
VCaPNot Reported0.34
22Rv1Not Reported183

IC50 (Inhibitory Concentration 50) is the concentration of the compound that inhibits 50% of cell growth.[1]

Mechanism of Action: A Shared Pathway

Both this compound and ARD-69 function through the PROTAC mechanism, hijacking the cell's natural protein disposal system to eliminate the androgen receptor. This process involves the formation of a ternary complex between the AR, the PROTAC molecule, and the VHL E3 ubiquitin ligase complex. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.

cluster_0 PROTAC-mediated AR Degradation ARD_PROTAC This compound / ARD-69 Ternary_Complex Ternary Complex (AR-PROTAC-VHL) ARD_PROTAC->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets AR for Degradation AR Degradation Proteasome->Degradation

PROTAC Mechanism of Action

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and ARD-69.

Western Blot for AR Degradation

This protocol is used to determine the DC50 values by quantifying the amount of AR protein remaining in cells after treatment.

cluster_1 Western Blot Workflow A 1. Cell Seeding & Treatment (LNCaP, VCaP, 22Rv1) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE & Protein Transfer B->C D 4. Immunoblotting (Primary & Secondary Antibodies) C->D E 5. Detection & Quantification D->E

Western Blot Experimental Workflow

1. Cell Culture and Treatment:

  • Prostate cancer cell lines (LNCaP, VCaP, 22Rv1) are cultured in appropriate media supplemented with fetal bovine serum.

  • Cells are seeded in 6-well plates and allowed to adhere overnight.

  • Cells are then treated with a serial dilution of this compound or ARD-69 (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for a specified time (e.g., 18-24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Cell lysates are centrifuged to pellet debris, and the supernatant containing soluble proteins is collected.

  • Protein concentration is determined using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Equal amounts of protein (20-30 µg) are loaded onto a polyacrylamide gel and separated by SDS-PAGE.

  • Proteins are transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • The membrane is incubated with a primary antibody against AR overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) is also used.

  • The membrane is then washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • The intensity of the bands is quantified, and the AR protein levels are normalized to the loading control.

  • DC50 values are calculated by plotting the percentage of AR degradation against the log concentration of the compound.

Cell Viability Assay

This protocol is used to determine the IC50 values by measuring the metabolic activity of the cells after treatment.

cluster_2 Cell Viability Assay Workflow F 1. Cell Seeding in 96-well plates G 2. Compound Treatment (Serial Dilutions) F->G H 3. Incubation (e.g., 72 hours) G->H I 4. Addition of Viability Reagent (e.g., MTT, MTS) H->I J 5. Absorbance Reading & Analysis I->J

Cell Viability Assay Workflow

1. Cell Seeding:

  • Prostate cancer cells are seeded into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allowed to attach overnight.

2. Compound Treatment:

  • Cells are treated with a range of concentrations of this compound or ARD-69.

3. Incubation:

  • The plates are incubated for a period of 3 to 7 days to allow for effects on cell proliferation.

4. Viability Measurement:

  • A cell viability reagent (e.g., MTT or MTS) is added to each well, and the plates are incubated for a further 1-4 hours.

  • The absorbance is measured at the appropriate wavelength using a microplate reader.

5. Data Analysis:

  • Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

  • IC50 values are determined by plotting cell viability against the log concentration of the compound.

Summary of Findings

Based on the available data, both this compound and ARD-69 are highly potent degraders of the androgen receptor. In the LNCaP and VCaP cell lines, this compound demonstrates a slightly lower DC50 range for AR degradation compared to ARD-69.[1][4] However, in the 22Rv1 cell line, this compound's broader effective concentration range suggests it may be more consistently potent than ARD-69, which shows a significantly higher DC50 in this specific cell line.[1][4]

In terms of anti-proliferative activity, ARD-69 exhibits very potent inhibition of LNCaP and VCaP cell growth, with IC50 values in the sub-nanomolar range.[1] While direct IC50 data for this compound in VCaP and 22Rv1 cells is not as readily available in the compared literature, its IC50 in LNCaP cells is in the low nanomolar range.[1]

It is important to note that direct head-to-head studies under identical experimental conditions would provide the most definitive comparison. The variations in reported DC50 and IC50 values can be influenced by specific experimental parameters. Nevertheless, the data presented here from primary literature sources offer a valuable guide for researchers in the field of targeted protein degradation.

References

A Comparative Guide to Validating ARD-266-Induced Androgen Receptor Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ARD-266, a potent Proteolysis Targeting Chimera (PROTAC), with other methods for androgen receptor (AR) degradation. It is designed to assist researchers in validating the efficacy and mechanism of this compound through detailed experimental protocols and comparative performance data.

Introduction to Androgen Receptor Degradation

The androgen receptor is a critical driver of prostate cancer progression.[1] While traditional therapies have focused on inhibiting AR activity with antagonists, resistance often develops due to mechanisms like AR overexpression or mutation.[2] A newer therapeutic strategy is to induce the degradation of the AR protein itself, thereby eliminating its signaling capabilities. This is the primary mechanism of action for PROTACs like this compound.

This compound: A VHL-based PROTAC Degrader

This compound is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the androgen receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This targeted protein degradation approach offers a distinct advantage over simple inhibition.

Comparison of AR Degradation Technologies

The efficacy of this compound in degrading the androgen receptor can be benchmarked against several alternative technologies. This section provides a comparative overview of this compound, another clinical-stage AR PROTAC (ARV-110), RNA interference (siRNA), and traditional AR antagonists.

Quantitative Performance Data

The following table summarizes the performance of different AR degradation technologies based on published data. Direct head-to-head comparisons in a single study are noted where available; otherwise, data from separate studies are presented.

TechnologyCompound/MethodTarget Cell Line(s)DC50 (Concentration for 50% Degradation)Dmax (Maximum Degradation)Key Findings & Citations
PROTAC (VHL-based) This compound LNCaP, VCaP, 22Rv10.2 - 1 nM >95% Effectively induces AR degradation at nanomolar concentrations.[1][2]
PROTAC (CRBN-based) ARV-110VCaP, LNCaP~1 nM>90%Robustly degrades AR and shows high selectivity.[5]
RNA Interference AR siRNALNCaP, C4-2Not Applicable (IC50 for mRNA knockdown: ~0.73 µM for cp-asiAR)>95% (cell survival reduction)Significantly reduces AR mRNA and protein levels, leading to apoptosis.[6][7]
AR Antagonist EnzalutamideLNCaPNot ApplicableLimited degradationPrimarily acts as an antagonist; some studies show limited, proteasome-independent AR degradation at high concentrations.[8][9]
AR Antagonist BicalutamideLNCaPNot ApplicableNo significant degradationDoes not induce AR degradation.[9]

Signaling Pathways and Experimental Workflows

Visualizing the biological pathways and experimental procedures is crucial for understanding and replicating the validation process.

AR_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins AR_HSP AR-HSP Complex AR_HSP->AR Androgen binding Nucleus Nucleus AR_dimer->Nucleus Nuclear Translocation ARE Androgen Response Element (ARE) Transcription Gene Transcription (e.g., PSA) ARE->Transcription Transcriptional Activation

Caption: Canonical Androgen Receptor (AR) signaling pathway.

ARD266_Mechanism This compound Mechanism of Action ARD266 This compound AR Androgen Receptor (AR) ARD266->AR VHL VHL E3 Ligase ARD266->VHL Ternary_Complex Ternary Complex (AR-ARD266-VHL) AR->Ternary_Complex VHL->Ternary_Complex Poly_Ub_AR Poly-ubiquitinated AR Ternary_Complex->Poly_Ub_AR Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome Proteasome Poly_Ub_AR->Proteasome Degradation AR Degradation Proteasome->Degradation

Caption: Mechanism of this compound-induced AR degradation via the ubiquitin-proteasome system.

Experimental_Workflow Experimental Workflow for Validating AR Degradation start Start: Prostate Cancer Cell Culture treatment Treat cells with this compound and controls (e.g., ARV-110, siRNA, Enzalutamide, Vehicle) start->treatment protein_extraction Protein Extraction treatment->protein_extraction reporter_assay Luciferase Reporter Assay for AR Transcriptional Activity treatment->reporter_assay viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay western_blot Western Blot for AR Protein Levels protein_extraction->western_blot co_ip Co-Immunoprecipitation (AR or VHL pulldown) protein_extraction->co_ip end End: Data Analysis and Comparison western_blot->end co_ip->end reporter_assay->end viability_assay->end

Caption: A typical experimental workflow for validating this compound-induced AR degradation.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments required to validate this compound-induced AR degradation.

Western Blot for AR Degradation

Objective: To quantify the reduction in AR protein levels following treatment with this compound.

Protocol:

  • Cell Culture and Treatment: Plate prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) in 6-well plates and allow them to adhere. Treat cells with varying concentrations of this compound and controls for the desired time points.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against AR overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the chemiluminescent signal using an ECL substrate and an imaging system.[10][11]

  • Data Analysis: Quantify band intensities using densitometry software. Normalize AR band intensity to the loading control. Calculate DC50 and Dmax values.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To demonstrate the this compound-dependent interaction between the androgen receptor and the VHL E3 ligase.

Protocol:

  • Cell Lysis: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex. Lyse cells in a non-denaturing Co-IP lysis buffer.

  • Pre-clearing: Incubate the cell lysate with Protein A/G agarose (B213101) beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against either AR or VHL overnight at 4°C.

  • Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove unbound proteins.

  • Elution and Western Blot: Elute the bound proteins from the beads using SDS-PAGE sample buffer and analyze the eluates by Western blotting for the presence of AR, VHL, and ubiquitin.[12][13]

Luciferase Reporter Assay for AR Transcriptional Activity

Objective: To measure the functional consequence of AR degradation on its transcriptional activity.

Protocol:

  • Cell Transfection: Co-transfect prostate cancer cells in a 96-well plate with a luciferase reporter plasmid containing androgen response elements (AREs) and a Renilla luciferase control plasmid.

  • Compound Treatment: Treat the transfected cells with this compound or control compounds in the presence of an AR agonist (e.g., DHT).

  • Cell Lysis: After the desired incubation period (e.g., 24 hours), lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[14][15]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the compound concentration to determine the IC50 for the inhibition of AR transcriptional activity.

Cell Viability Assay

Objective: To assess the effect of this compound-induced AR degradation on the proliferation and viability of prostate cancer cells.

Protocol:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and control compounds.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement: Add a viability reagent such as MTT or CellTiter-Glo to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.[16][17]

  • Data Analysis: Normalize the results to the vehicle-treated control wells and plot the percentage of cell viability against the compound concentration to determine the IC50 for cell growth inhibition.

Conclusion

Validating the efficacy of this compound requires a multi-faceted approach that combines quantitative measurements of AR degradation with functional assays assessing downstream signaling and cellular effects. The comparative data and detailed protocols provided in this guide offer a robust framework for researchers to objectively evaluate this compound and its potential as a therapeutic agent for prostate cancer. The use of appropriate controls, including other AR degraders and traditional antagonists, is essential for a comprehensive and conclusive validation.

References

A Researcher's Guide to Proteasome Inhibitors in ARD-266 Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common proteasome inhibitors used as essential controls in experiments involving ARD-266, a potent Androgen Receptor (AR) degrader. As this compound's mechanism of action relies on the cell's ubiquitin-proteasome system, a robust understanding and application of appropriate controls are paramount to validate experimental findings. This document offers a detailed comparison of key proteasome inhibitors, experimental protocols for their use in conjunction with this compound, and visualizations of the underlying biological pathways and experimental workflows.

Understanding this compound and the Role of Proteasome Inhibitor Controls

This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery. It functions by forming a ternary complex between the Androgen Receptor (AR) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity facilitates the ubiquitination of AR, marking it for degradation by the 26S proteasome. Consequently, this compound is not a proteasome inhibitor; its efficacy is contingent on a functional proteasome.

To demonstrate that the degradation of AR by this compound is indeed proteasome-dependent, a control experiment involving the co-treatment of cells with this compound and a proteasome inhibitor is essential. If this compound's activity is proteasome-mediated, the presence of a proteasome inhibitor should block the degradation of AR, leading to its accumulation.

Comparative Analysis of Common Proteasome Inhibitors

The selection of an appropriate proteasome inhibitor for control experiments is critical. The following table compares three widely used inhibitors: MG132, Bortezomib, and Carfilzomib.

FeatureMG132Bortezomib (Velcade®)Carfilzomib (Kyprolis®)
Mechanism of Action Reversible peptide aldehyde inhibitorReversible dipeptidyl boronic acid inhibitorIrreversible tetrapeptide epoxyketone inhibitor
Primary Target Subunits Primarily Chymotrypsin-like (β5) and Caspase-like (β1)Primarily Chymotrypsin-like (β5), also Caspase-like (β1) at higher concentrationsPrimarily Chymotrypsin-like (β5)
IC50 (Chymotrypsin-like, β5) ~100 nM~0.6 nM~5 nM
IC50 (Caspase-like, β1) ~1.2 µM~300 nM>5 µM
IC50 (Trypsin-like, β2) >10 µM~3.5 µM>5 µM
Reversibility ReversibleReversibleIrreversible
Known Off-Target Effects Inhibits calpains and other proteases.Can inhibit serine proteases like Cathepsin G and HtrA2/Omi.[1]Fewer known off-target effects compared to Bortezomib.[1]

Signaling Pathway and Experimental Logic

The following diagram illustrates the mechanism of this compound and the interventional role of a proteasome inhibitor.

PROTAC_Mechanism Mechanism of this compound and Proteasome Inhibition cluster_0 This compound Action cluster_1 Proteasomal Degradation cluster_2 Control Intervention ARD266 This compound Ternary_Complex Ternary Complex (AR-ARD266-VHL) ARD266->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination of AR Ternary_Complex->Ubiquitination Ub transfer Ub_AR Ubiquitinated AR Ubiquitination->Ub_AR Proteasome 26S Proteasome Ub_AR->Proteasome Degradation AR Degradation Proteasome->Degradation Peptides Peptide Fragments Degradation->Peptides Proteasome_Inhibitor Proteasome Inhibitor (e.g., MG132) Proteasome_Inhibitor->Block

Caption: this compound facilitates the ubiquitination of the Androgen Receptor, targeting it for proteasomal degradation. A proteasome inhibitor blocks this final degradation step.

Experimental Protocols

Western Blot Analysis of this compound Mediated AR Degradation

This protocol is designed to visually confirm that the degradation of the Androgen Receptor by this compound is dependent on the proteasome.

WB_Workflow Western Blot Experimental Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Immunoblotting A Seed AR-positive cells (e.g., LNCaP) B Pre-treat with Proteasome Inhibitor (e.g., 10 µM MG132) for 1-2 hours A->B D Control groups: - Vehicle (DMSO) - this compound only - Inhibitor only C Treat with this compound (e.g., 100 nM) for 6-24 hours B->C E Lyse cells and collect protein C->E D->E F Quantify protein concentration (BCA assay) E->F G SDS-PAGE and protein transfer H Block membrane G->H I Incubate with primary antibodies (anti-AR, anti-loading control) H->I J Incubate with secondary HRP-conjugated antibody I->J K Detect with ECL and image J->K

Caption: Workflow for a Western blot experiment to validate proteasome-dependent degradation of a target protein by a PROTAC.

Methodology:

  • Cell Culture: Seed AR-positive prostate cancer cells (e.g., LNCaP, VCaP, or 22Rv1) in 6-well plates and allow them to adhere overnight.

  • Treatment:

    • Control Groups:

      • Vehicle control (e.g., 0.1% DMSO).

      • This compound only (e.g., 100 nM).

      • Proteasome inhibitor only (e.g., 10 µM MG132).

    • Co-treatment Group: Pre-treat cells with the proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours. Following pre-treatment, add this compound (e.g., 100 nM) and incubate for the desired time (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AR overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Expected Outcome: In the this compound only group, a significant decrease in AR protein levels is expected. In the co-treatment group, the degradation of AR should be blocked, resulting in AR levels comparable to or higher than the vehicle control.

Cell Viability Assay

This protocol assesses the cytotoxic effects of this compound and the impact of proteasome inhibition on cell viability.

Methodology (using CellTiter-Glo®):

  • Cell Seeding: Seed AR-positive cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound and the chosen proteasome inhibitor.

    • Treat cells with:

      • Vehicle control.

      • This compound alone.

      • Proteasome inhibitor alone.

      • A combination of this compound and the proteasome inhibitor.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of viable cells for each treatment condition.

  • Expected Outcome: this compound is expected to reduce cell viability in AR-dependent cell lines. The combination with a proteasome inhibitor may lead to synergistic, additive, or antagonistic effects on cell viability, providing insights into the cellular consequences of AR accumulation versus general proteasome shutdown.

By employing these rigorous control experiments and understanding the comparative pharmacology of different proteasome inhibitors, researchers can confidently validate the mechanism of action of this compound and accurately interpret its biological effects.

References

ARD-266: A Comparative Analysis of a Potent Androgen Receptor Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ARD-266 is a highly potent, von Hippel-Lindau (VHL) E3 ligase-based Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Androgen Receptor (AR).[1][2][3] As a key driver in the progression of prostate cancer, the Androgen Receptor is a validated therapeutic target.[2] this compound offers an alternative mechanism of action to traditional AR antagonists by inducing the ubiquitination and subsequent proteasomal degradation of the AR protein. This guide provides a comparative overview of this compound, its selectivity profile based on available data, and detailed experimental protocols for its evaluation.

Selectivity Profile of this compound

A comprehensive, proteome-wide selectivity profile for this compound has not yet been publicly established.[4] This represents a significant data gap and a limitation in its utility as a highly specific chemical probe for studying Androgen Receptor biology.[4] The off-target effects of PROTAC molecules can be influenced by the selectivity of both the target-binding ligand and the E3 ligase-recruiting ligand.

Androgen Receptor (Primary Target)

This compound is a highly effective and potent degrader of the Androgen Receptor in various AR-positive prostate cancer cell lines.[1][2][5] It has been shown to induce over 95% degradation of the AR protein.[2][5]

Table 1: In Vitro Degradation Efficacy of this compound against Androgen Receptor

Cell LineDC50 (nM)Maximum Degradation (Dmax)Reference
LNCaP0.2 - 1>95%[2][5]
VCaP0.2 - 1>95%[2][5]
22Rv10.2 - 1>95%[2][5]
Off-Target Considerations

Due to the lack of a broad selectivity panel screening for this compound, researchers should exercise caution and consider performing their own off-target assessments. Potential off-target interactions could arise from the two key components of this compound:

  • AR Antagonist Moiety: The AR antagonist component of this compound is the same as that used in the AR degrader, ARD-69.[3][6] While designed for AR, high concentrations could potentially interact with other nuclear hormone receptors.

  • VHL E3 Ligase Ligand: this compound utilizes a ligand with a reported micromolar binding affinity for the VHL E3 ligase.[3][5] While this weak binding can still lead to potent degradation of the primary target, the selectivity of this specific VHL ligand across the broader E3 ligase family is not fully characterized.[5]

Signaling Pathway and Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically target the Androgen Receptor for degradation.

ARD_266_Mechanism Mechanism of Action of this compound ARD266 This compound Ternary_Complex Ternary Complex (AR-ARD-266-VHL) ARD266->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Poly-ubiquitination of AR Ternary_Complex->Ubiquitination E1, E2 enzymes Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation AR Degradation Proteasome->Degradation Downstream Downregulation of AR-regulated genes (e.g., PSA, TMPRSS2) Degradation->Downstream

Caption: Mechanism of this compound-mediated degradation of the Androgen Receptor.

Experimental Protocols

Western Blot for this compound-Mediated Protein Degradation

This protocol is used to quantify the reduction in Androgen Receptor protein levels following treatment with this compound.

Western_Blot_Workflow Western Blot Workflow for Protein Degradation cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblotting Immunoblotting & Detection Cell_Seeding Seed AR-positive cells (e.g., LNCaP) Treatment Treat with varying concentrations of this compound Cell_Seeding->Treatment Cell_Lysis Lyse cells in RIPA buffer Treatment->Cell_Lysis Quantification Quantify protein concentration (BCA assay) Cell_Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane (5% milk or BSA) Transfer->Blocking Primary_Ab Incubate with primary antibody (anti-AR) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect with ECL substrate Secondary_Ab->Detection Analysis Analysis Detection->Analysis Densitometry

Caption: Experimental workflow for Western Blot analysis of protein degradation.

Detailed Methodology:

  • Cell Culture and Treatment: Plate AR-positive prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the Androgen Receptor overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the AR protein levels to a loading control (e.g., GAPDH or β-actin). The percentage of degradation is calculated relative to the vehicle-treated control.

Determination of DC50

The half-maximal degradation concentration (DC50) is a key parameter to quantify the potency of a PROTAC.

Table 2: Data Analysis for DC50 Determination

This compound Conc. (nM)Normalized AR Level (%)
0 (Vehicle)100
0.1...
1...
10...
100...
1000...

Procedure:

  • Perform a Western blot as described above with a range of this compound concentrations.

  • Quantify the normalized AR protein levels for each concentration.

  • Plot the percentage of remaining AR protein against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic regression curve to determine the DC50 value.

RT-qPCR for AR-Regulated Gene Expression

This protocol measures the functional consequence of AR degradation by quantifying the mRNA levels of AR-regulated genes.

RT_qPCR_Workflow RT-qPCR Workflow for Gene Expression Analysis cluster_cell_treatment Cell Treatment cluster_rna_process RNA Processing cluster_qpcr Quantitative PCR Cell_Culture Culture AR-positive cells Treatment Treat with this compound (e.g., 10 nM for 24h) Cell_Culture->Treatment RNA_Extraction Extract total RNA Treatment->RNA_Extraction cDNA_Synthesis Reverse transcribe RNA to cDNA RNA_Extraction->cDNA_Synthesis qPCR_Setup Set up qPCR reaction with SYBR Green and gene-specific primers cDNA_Synthesis->qPCR_Setup qPCR_Run Run qPCR qPCR_Setup->qPCR_Run Data_Analysis Data_Analysis qPCR_Run->Data_Analysis Calculate ΔΔCt

Caption: Workflow for RT-qPCR analysis of AR-regulated gene expression.

Detailed Methodology:

  • Cell Treatment: Treat AR-positive cells with this compound (e.g., 10 nM) or vehicle for 24 hours.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the treated cells using a suitable kit. Synthesize first-strand cDNA from the RNA using a reverse transcriptase.

  • Quantitative PCR (qPCR): Perform qPCR using SYBR Green master mix and primers specific for AR-regulated genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treatment group to the vehicle control.

Conclusion

This compound is a powerful research tool for studying the effects of Androgen Receptor degradation. Its high potency in degrading AR makes it a valuable compound for investigating AR-dependent signaling pathways. However, the lack of a comprehensive public selectivity profile necessitates careful experimental design and data interpretation. Researchers are encouraged to perform appropriate control experiments to validate the on-target effects of this compound in their specific cellular models.

References

Confirming the VHL-Dependent Mechanism of ARD-266 via VHL Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the precise mechanism of action of a novel therapeutic is paramount. ARD-266 is a potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR), a key driver in prostate cancer.[1][2][3] Its efficacy hinges on the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] This guide provides a comparative framework and detailed experimental protocols to confirm this VHL-dependent mechanism through gene knockdown studies.

The Signaling Pathway of this compound

This compound is a bifunctional molecule; one end binds to the Androgen Receptor, while the other end engages the VHL E3 ligase complex.[4][6] This proximity induces the ubiquitination of AR, marking it for degradation by the 26S proteasome. This targeted protein degradation approach offers a powerful alternative to traditional inhibition.

ARD266_Pathway cluster_ternary Ternary Complex Formation ARD266 This compound AR Androgen Receptor (AR) (Target Protein) ARD266->AR binds VHL VHL E3 Ligase ARD266->VHL recruits Proteasome 26S Proteasome AR->Proteasome Targeted for Degradation VHL->AR Ubiquitination Ub Ubiquitin Degradation AR Degradation Proteasome->Degradation

Caption: this compound mechanism of action.

Experimental Confirmation: The Role of VHL Knockdown

To definitively prove that this compound acts through VHL, a VHL knockdown experiment is essential. By removing the VHL protein, the recruitment of the E3 ligase by this compound is prevented, which should, in turn, inhibit the degradation of the Androgen Receptor.

VHL_Knockdown_Workflow start Prostate Cancer Cells (e.g., LNCaP) siRNA_transfection Transfection with: 1. siControl 2. siVHL start->siRNA_transfection incubation Incubation (48-72 hours) siRNA_transfection->incubation treatment Treatment with: - Vehicle (DMSO) - this compound incubation->treatment lysis Cell Lysis treatment->lysis western_blot Western Blot Analysis (AR, VHL, Loading Control) lysis->western_blot end Data Analysis western_blot->end

Caption: VHL knockdown experimental workflow.

The logical basis of this experiment is a straightforward comparison. If this compound's activity is VHL-dependent, its effect on AR levels will be significantly diminished in cells lacking VHL.

Logical_Relationship cluster_control Control Cells (siControl) cluster_knockdown Knockdown Cells (siVHL) Hypothesis Hypothesis: This compound requires VHL to degrade AR Control_VHL VHL is present Hypothesis->Control_VHL KD_VHL VHL is absent Hypothesis->KD_VHL Control_ARD266 Add this compound Control_VHL->Control_ARD266 Control_Result AR is degraded Control_ARD266->Control_Result KD_ARD266 Add this compound KD_VHL->KD_ARD266 KD_Result AR is NOT degraded KD_ARD266->KD_Result

Caption: Logic of the VHL knockdown experiment.

Comparative Performance Data

The following table summarizes the expected quantitative outcomes from a VHL knockdown experiment designed to validate the mechanism of this compound. For comparison, a hypothetical alternative PROTAC, "Compound X," which utilizes the Cereblon (CRBN) E3 ligase, is included.

Treatment GroupTarget Protein Level (Relative to Vehicle Control)VHL Protein Level (Relative to siControl)Interpretation
siControl + this compound ~5%~100%This compound effectively degrades AR in the presence of VHL.
siVHL + this compound ~95%~10%This compound is ineffective in the absence of VHL, confirming its VHL-dependent mechanism.
siControl + Compound X (CRBN-based) ~5%~100%Compound X effectively degrades AR, and its mechanism is independent of VHL.
siVHL + Compound X (CRBN-based) ~5%~10%Compound X's efficacy is unaffected by VHL knockdown, as it utilizes a different E3 ligase.

Detailed Experimental Protocols

siRNA-mediated Knockdown of VHL

This protocol outlines the transient knockdown of VHL in a prostate cancer cell line such as LNCaP.

  • Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • siRNA Reagents:

    • Control siRNA (non-targeting)

    • VHL-targeting siRNA

    • Lipofectamine RNAiMAX transfection reagent

  • Transfection Procedure:

    • Seed LNCaP cells in 6-well plates to reach 30-50% confluency at the time of transfection.

    • For each well, dilute 25 pmol of siRNA in 125 µL of Opti-MEM medium.

    • For each well, dilute 5 µL of Lipofectamine RNAiMAX in 125 µL of Opti-MEM medium and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~250 µL), mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

    • Add the siRNA-lipid complex to the cells.

    • Incubate the cells for 48-72 hours to achieve optimal VHL knockdown.

This compound Treatment and Cell Lysis
  • Treatment: After the incubation period for VHL knockdown, treat the cells with this compound (e.g., at its DC50 concentration, typically 0.2-1 nM) or a vehicle control (DMSO) for 6-24 hours.[1]

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

    • Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

Western Blot Analysis
  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against AR, VHL, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software.

By following these protocols and comparing the results as outlined, researchers can robustly confirm the VHL-dependent mechanism of this compound, providing critical validation for its targeted mode of action. This experimental approach is a cornerstone for the characterization of PROTAC-based therapeutics.

References

Navigating the Nuances of Androgen Receptor Degradation: A Comparative Guide to Rescue Experiments for ARD-266 Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of the Androgen Receptor (AR) has emerged as a promising therapeutic strategy in prostate cancer and other androgen-driven diseases. ARD-266, a potent Proteolysis Targeting Chimera (PROTAC), has demonstrated high efficacy in preclinical models by inducing the degradation of the AR protein. This guide provides a comprehensive comparison of this compound with alternative AR degraders and details essential "rescue" experiments to validate its mechanism of action and investigate potential off-target effects.

Understanding this compound and Its Mechanism of Action

This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery. It achieves this by simultaneously binding to the Androgen Receptor and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of AR, marking it for degradation by the proteasome. This targeted degradation offers a distinct advantage over traditional AR inhibitors, which can be susceptible to resistance mechanisms such as receptor overexpression or mutation.

dot

ARD266_Mechanism cluster_cell Cellular Environment ARD266 This compound Ternary_Complex Ternary Complex (AR-ARD266-VHL) ARD266->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_AR->Proteasome Degraded_AR Proteasome->Degraded_AR Degradation Rescue_Workflow cluster_rescue Rescue Interventions Start Treat Cells with this compound AR_Degradation Androgen Receptor Degradation Start->AR_Degradation Phenotypic_Effect Observed Phenotypic Effect (e.g., decreased cell viability) AR_Degradation->Phenotypic_Effect Proteasome_Inhibitor Proteasome Inhibitor (e.g., MG-132, Bortezomib) No_Degradation AR Degradation is Blocked Proteasome_Inhibitor->No_Degradation Pre-treatment Neddylation_Inhibitor Neddylation Inhibitor (e.g., MLN4924) Neddylation_Inhibitor->No_Degradation Pre-treatment Competitive_Inhibitor Competitive Inhibitor (AR Antagonist or VHL Ligand) Competitive_Inhibitor->No_Degradation Co-treatment Phenotype_Reversed Phenotypic Effect is Reversed No_Degradation->Phenotype_Reversed Logical_Relationships cluster_pathway Mechanism of Action cluster_interventions Rescue Interventions ARD266 This compound Treatment Ternary_Formation Ternary Complex Formation (AR-ARD266-VHL) ARD266->Ternary_Formation CRL_Activation CRL Activation (Neddylation) Ternary_Formation->CRL_Activation Ubiquitination AR Ubiquitination CRL_Activation->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Phenotypic_Effect Phenotypic Effect Proteasomal_Degradation->Phenotypic_Effect AR_Antagonist AR Antagonist AR_Antagonist->Ternary_Formation Inhibits VHL_Ligand VHL Ligand VHL_Ligand->Ternary_Formation Inhibits MLN4924 MLN4924 MLN4924->CRL_Activation Inhibits Proteasome_Inhibitor Proteasome Inhibitor Proteasome_Inhibitor->Proteasomal_Degradation Inhibits

A Comparative Guide to ARD-266 and Other Androgen Receptor (AR) PROTACs for Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted protein degradation in prostate cancer research is rapidly evolving, with several Proteolysis Targeting Chimeras (PROTACs) demonstrating potent androgen receptor (AR) degradation. This guide provides an objective comparison of ARD-266, a VHL-recruiting AR PROTAC, with other notable AR-PROTACs, including the clinically advanced CRBN-recruiting agents ARV-110 and ARV-766. The information presented herein is compiled from publicly available preclinical data to assist researchers in making informed decisions for their studies.

Mechanism of Action: A Tale of Two E3 Ligases

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds the target protein (in this case, the androgen receptor), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The choice of E3 ligase can significantly influence the PROTAC's properties, including its degradation efficiency, tissue distribution, and potential off-target effects.

This compound utilizes the von Hippel-Lindau (VHL) E3 ligase to tag the androgen receptor for degradation.[1][2] In contrast, ARV-110 and its successor, ARV-766, recruit the Cereblon (CRBN) E3 ligase.[3] While both VHL and CRBN are effective in mediating protein degradation, they have distinct characteristics. CRBN is predominantly nuclear, whereas VHL is found in both the cytoplasm and the nucleus.[1][4] This differential localization may influence the degradation of nuclear-localized proteins like the androgen receptor.

PROTAC_Mechanism cluster_PROTAC PROTAC Action cluster_Degradation Cellular Degradation Pathway PROTAC PROTAC AR Androgen Receptor (AR) PROTAC->AR Binds to AR E3_Ligase E3 Ubiquitin Ligase (VHL or CRBN) PROTAC->E3_Ligase Binds to E3 Ligase Ternary_Complex Ternary Complex (AR-PROTAC-E3) AR->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of AR Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR

Figure 1: General mechanism of AR-PROTAC-mediated degradation.

Quantitative Performance Data

The following tables summarize the in vitro degradation potency (DC50) and anti-proliferative activity (IC50) of this compound, ARV-110, and ARV-766 in various androgen receptor-positive prostate cancer cell lines. It is important to note that this data is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Degradation of Androgen Receptor by AR-PROTACs

CompoundE3 LigaseCell LineDC50 (nM)Maximum Degradation (Dmax)Reference(s)
This compound VHLLNCaP0.5>95%[2][5]
VCaP1>95%[2][5]
22Rv10.2>95%[2][5]
ARV-110 CRBNLNCaP~1>95%[6]
VCaP<1>95%[6]
ARV-766 CRBNLNCaP<1.3>91%[7]
VCaP<1>94%[7][8][9]

Table 2: In Vitro Anti-proliferative Activity of AR-PROTACs

CompoundCell LineIC50 (nM)Reference(s)
This compound LNCaP6[5]
ARV-110 VCaP30.4[10]
22Rv1316[6]
ARV-766 -Data not publicly available-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of AR-PROTACs.

In Vitro AR Degradation Assay (Western Blot)

This assay is fundamental to confirming and quantifying target protein degradation.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis A 1. Seed prostate cancer cells (LNCaP, VCaP, 22Rv1) B 2. Treat with AR-PROTAC (Dose-response) A->B C 3. Lyse cells to extract proteins B->C D 4. Quantify protein concentration (BCA assay) C->D E 5. Separate proteins by size (SDS-PAGE) D->E F 6. Transfer proteins to a membrane (PVDF) E->F G 7. Block membrane to prevent non-specific binding F->G H 8. Incubate with primary antibody (anti-AR) G->H I 9. Incubate with HRP-conjugated secondary antibody H->I J 10. Add chemiluminescent substrate (ECL) I->J K 11. Image and quantify band intensity J->K L 12. Normalize to loading control (e.g., GAPDH) K->L M 13. Calculate DC50 and Dmax L->M

Figure 2: Experimental workflow for Western Blot analysis of AR degradation.

Methodology:

  • Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) are seeded in 6-well plates. After adherence, cells are treated with a serial dilution of the AR-PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (typically 18-24 hours).

  • Protein Extraction and Quantification: Cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration of each lysate is determined using a BCA protein assay.

  • Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor. Following incubation with an HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: The intensity of the AR bands is quantified using densitometry software. AR protein levels are normalized to a loading control (e.g., GAPDH or β-actin). The percentage of remaining AR is plotted against the PROTAC concentration to calculate the DC50 and Dmax values.[11][12][]

Cell Viability and Proliferation Assay (MTT/CCK-8)

This assay measures the effect of AR degradation on the viability and proliferation of cancer cells.

Methodology:

  • Cell Seeding: Prostate cancer cells are seeded in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the AR-PROTAC for a defined period (e.g., 72-96 hours).

  • Viability Measurement: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well and incubated. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan (B1609692) product.

  • Data Analysis: The absorbance of the formazan product is measured using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.[14][15][16][17][18]

Comparative Analysis and Discussion

The preclinical data compiled here highlight the potent androgen receptor degradation capabilities of this compound, ARV-110, and ARV-766. All three molecules induce robust AR degradation at nanomolar concentrations in various prostate cancer cell lines.

A key differentiator between these PROTACs is their recruited E3 ligase. This compound's utilization of VHL offers an alternative to the more commonly used CRBN-based degraders like ARV-110 and ARV-766. This could be advantageous in cellular contexts where CRBN expression or function is compromised. Conversely, the extensive clinical development of ARV-110 and ARV-766 provides a wealth of safety and efficacy data in patients.[3]

The choice of an AR-PROTAC for a specific research application will depend on the experimental goals. For studies investigating the role of different E3 ligases in AR degradation, a direct comparison of VHL- and CRBN-based PROTACs like this compound and the ARV series would be highly informative. For preclinical studies aiming to model clinical scenarios, the use of clinically advanced molecules like ARV-110 and ARV-766 may be more relevant.

Logical_Comparison cluster_common Common Features A1 Recruits VHL E3 Ligase C1 Target Androgen Receptor for Degradation A2 Potent AR Degrader (DC50: 0.2-1 nM) C2 Active in Prostate Cancer Cell Lines A3 Preclinical Stage C3 Potential to Overcome Resistance to AR Inhibitors B1 Recruit CRBN E3 Ligase B2 Potent AR Degraders (DC50: <1 - 1.3 nM) B3 Clinically Advanced (Phase II/III Trials)

Figure 3: Logical comparison of this compound with ARV-110/ARV-766.

Conclusion

This compound, ARV-110, and ARV-766 are all highly potent AR-PROTACs with demonstrated preclinical efficacy. The primary distinction lies in their choice of E3 ligase, which may have implications for their biological activity and clinical development. This guide provides a summary of the available data to aid researchers in selecting the most appropriate tool for their specific scientific questions in the field of targeted protein degradation for prostate cancer. Further head-to-head studies are warranted to provide a more definitive comparison of these promising therapeutic agents.

References

ARD-266: A Promising Androgen Receptor Degrader for Enzalutamide-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Efficacy of ARD-266 in Preclinical Models of Enzalutamide-Resistant Prostate Cancer.

The emergence of resistance to second-generation androgen receptor (AR) antagonists like enzalutamide (B1683756) represents a significant clinical challenge in the management of metastatic castration-resistant prostate cancer (mCRPC). This compound, a novel proteolysis-targeting chimera (PROTAC), offers a promising therapeutic strategy by inducing the degradation of the AR protein, the key driver of prostate cancer progression. This guide provides a comprehensive comparison of this compound's performance with other alternatives, supported by preclinical experimental data.

Overcoming Enzalutamide Resistance: The Mechanism of this compound

Enzalutamide functions by competitively inhibiting the binding of androgens to the AR's ligand-binding domain (LBD). However, resistance can develop through various mechanisms, including AR gene amplification, point mutations in the LBD, and the expression of AR splice variants (AR-Vs) that lack the LBD, such as AR-V7.

This compound, as a PROTAC, utilizes a different mechanism. It is a bifunctional molecule that simultaneously binds to the AR and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. This mechanism allows this compound to eliminate the entire AR protein, including mutated and splice variant forms that are resistant to enzalutamide.

cluster_Enzalutamide Enzalutamide Action cluster_ARD266 This compound (PROTAC) Action Androgen Androgen AR_LBD AR Ligand-Binding Domain Androgen->AR_LBD Binds to AR_Activation_E AR Activation & Nuclear Translocation AR_LBD->AR_Activation_E Initiates Enzalutamide Enzalutamide Enzalutamide->AR_LBD Blocks Gene_Transcription_E Gene Transcription AR_Activation_E->Gene_Transcription_E Leads to ARD266 This compound AR_Protein Androgen Receptor (Full-length, Mutated, Splice Variants) ARD266->AR_Protein Binds to VHL VHL E3 Ligase ARD266->VHL Recruits Ubiquitination Ubiquitination AR_Protein->Ubiquitination Tagged for VHL->Ubiquitination Mediates Proteasome Proteasomal Degradation Ubiquitination->Proteasome Leads to

Figure 1: Mechanism of Action: Enzalutamide vs. This compound.

Comparative Efficacy in Preclinical Models

While direct head-to-head in vivo comparative data for this compound against other specific AR degraders in enzalutamide-resistant models is emerging, existing preclinical data for this compound and similar molecules like ARV-110 (Bavdegalutamide) demonstrate significant promise.

In Vitro Degradation and Cell Viability

This compound has been shown to be a highly potent degrader of the AR protein in various prostate cancer cell lines.[1]

Cell LineAR StatusThis compound DC50 (nM)AR Protein ReductionReference
LNCaPAndrogen-sensitive0.2-1>95%[1]
VCaPAndrogen-sensitive, AR amplified0.2-1>95%[1]
22Rv1Castration-resistant, expresses AR-V70.2-1>95%[1]

Studies on the similar AR degrader, ARV-110, have shown its efficacy in enzalutamide-resistant models. ARV-110 effectively degrades AR and inhibits cell proliferation in enzalutamide-resistant VCaP xenograft models.[2][3][4] This suggests that AR degraders as a class, including this compound, are effective in overcoming resistance mediated by AR overexpression and mutations.

In Vivo Xenograft Models

Preclinical studies using xenograft models are crucial for evaluating the in vivo efficacy of novel therapeutics. While specific in vivo data for this compound in enzalutamide-resistant xenografts is not yet widely published, the performance of ARV-110 in such models provides a strong rationale for the potential of this compound. ARV-110 has demonstrated significant tumor growth inhibition in enzalutamide-resistant VCaP xenograft models.[2][3][4]

Xenograft ModelTreatmentOutcomeReference
Enzalutamide-resistant VCaPARV-110Significant tumor growth inhibition and reduction of AR-target gene expression[2][3]
Enzalutamide-resistant LNCaP-derivedTriptolide + EnzalutamideEnhanced anti-cancer effect compared to either drug alone[5]

These findings highlight the potential of AR degraders to overcome enzalutamide resistance in a complex in vivo environment.

Experimental Protocols

The following are summaries of key experimental protocols used to evaluate the efficacy of this compound and similar molecules.

Establishment of Enzalutamide-Resistant Cell Lines

Enzalutamide-resistant prostate cancer cell lines (e.g., LNCaP-EnzR, C4-2B-ENZA) are typically established by continuous, long-term culture of the parental cell lines in the presence of escalating concentrations of enzalutamide over several months.[6][7][8][9][10] Resistance is confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of enzalutamide compared to the parental cells.[6][7][8]

Parental_Cells Parental Prostate Cancer Cells (e.g., LNCaP) Culture Continuous Culture with Escalating Concentrations of Enzalutamide Parental_Cells->Culture Resistant_Cells Enzalutamide-Resistant Cell Line (e.g., LNCaP-EnzR) Culture->Resistant_Cells Confirmation Confirmation of Resistance (IC50 Assay) Resistant_Cells->Confirmation

Figure 2: Workflow for Establishing Enzalutamide-Resistant Cell Lines.
Western Blot Analysis for AR Degradation

Western blotting is used to quantify the levels of AR protein in cells following treatment with this compound.

  • Cell Lysis: Treated and untreated cells are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined to ensure equal loading.

  • Gel Electrophoresis: Protein samples are separated by size using SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with a primary antibody specific to the AR protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal from the enzyme is detected, allowing for the visualization and quantification of the AR protein bands.

Cell Viability Assay

Cell viability assays, such as the MTT or CellTiter-Glo assay, are used to assess the effect of this compound on the proliferation of prostate cancer cells.

  • Cell Seeding: Cells are seeded in multi-well plates.

  • Treatment: Cells are treated with various concentrations of this compound or control compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Reagent Addition: A reagent that is converted into a detectable product by viable cells is added.

  • Measurement: The amount of product is measured using a plate reader, which correlates with the number of viable cells.

Quantitative Real-Time PCR (qRT-PCR) for AR-Regulated Genes

qRT-PCR is used to measure the expression levels of AR target genes (e.g., PSA, TMPRSS2) to confirm the functional consequence of AR degradation.

  • RNA Extraction: Total RNA is extracted from treated and untreated cells.

  • Reverse Transcription: RNA is converted to complementary DNA (cDNA).

  • PCR Amplification: The cDNA is amplified using primers specific for the target genes and a reference gene.

  • Detection: The amplification is monitored in real-time using a fluorescent dye.

  • Quantification: The relative expression of the target genes is calculated after normalization to the reference gene.

Signaling Pathways in Enzalutamide Resistance

Several signaling pathways can contribute to enzalutamide resistance, primarily revolving around the reactivation of AR signaling or the activation of bypass pathways. This compound's mechanism of degrading the AR protein directly counteracts the AR-dependent resistance mechanisms.

cluster_resistance Mechanisms of Enzalutamide Resistance cluster_consequence Consequence cluster_ard266_action This compound Intervention AR_Amp AR Gene Amplification Reactivation Reactivation of AR Signaling AR_Amp->Reactivation AR_Mut AR LBD Mutations AR_Mut->Reactivation AR_SV AR Splice Variants (e.g., AR-V7) AR_SV->Reactivation Bypass Bypass Pathways (e.g., PI3K/Akt) Tumor_Growth Tumor Growth and Progression Bypass->Tumor_Growth Enz_Ineffective Enzalutamide Ineffective Reactivation->Enz_Ineffective Enz_Ineffective->Tumor_Growth ARD266 This compound AR_Degradation AR Protein Degradation ARD266->AR_Degradation AR_Degradation->Reactivation Blocks

Figure 3: Signaling Pathways in Enzalutamide Resistance and this compound Intervention.

Conclusion

This compound represents a promising therapeutic strategy for overcoming enzalutamide resistance in prostate cancer. Its distinct mechanism of action, involving the targeted degradation of the AR protein, allows it to circumvent common resistance mechanisms that render conventional AR antagonists ineffective. The preclinical data for this compound and similar AR degraders strongly support further investigation and development of this class of molecules for the treatment of advanced, enzalutamide-resistant prostate cancer. The provided experimental frameworks offer a guide for the continued evaluation of this compound's efficacy and its comparison with alternative therapies.

References

Safety Operating Guide

Navigating the Disposal of ARD-266: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a critical component of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of ARD-266, a potent proteolysis-targeting chimera (PROTAC) degrader. Adherence to these procedures is vital for ensuring a safe laboratory environment and compliance with regulatory standards.

Core Principles of Chemical Waste Management

The disposal of any research chemical, including a potent compound like this compound, is governed by stringent regulations. It is imperative to treat all research compounds as potentially hazardous waste. Under no circumstances should such chemicals be disposed of down the sink or in regular trash.[1] The primary and mandatory route for disposal is through your institution's Environmental Health and Safety (EHS) department.[1]

This compound: Summary of Key Data

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes its known chemical and physical properties. This information is crucial for EHS personnel to determine the appropriate disposal pathway.

PropertyData
Chemical Name This compound
Synonyms ARD 266, ARD266, PROTAC Degrader
Molecular Formula C₅₂H₅₉ClN₆O₇
Molecular Weight 915.53 g/mol
CAS Number 2666951-70-6
Storage (Powder) Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C.

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound is a controlled procedure, not an experiment. The following protocol outlines the general steps for handling and disposing of this and similar chemical wastes in a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, always wear appropriate personal protective equipment, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A laboratory coat

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2]

  • Solid Waste: Collect un-used or waste this compound powder in a clearly labeled, sealed container designated for solid chemical waste.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed waste container. Do not mix with other waste streams unless their compatibility is known and confirmed.[2] For instance, halogenated and non-halogenated solvents should be collected in separate containers.[3]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, must be considered contaminated and disposed of as solid chemical waste.[4]

Step 3: Container Management

  • Container Selection: Collect waste in a sturdy, leak-proof container that is chemically compatible with this compound.[5] Whenever possible, using the original container is a good practice.[5]

  • Labeling: Clearly label the waste container with the following information:[2]

    • The words "Hazardous Waste".[2]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[2]

    • The approximate concentration and quantity of the waste.

    • The date when waste was first added to the container (accumulation start date).[2]

    • The principal investigator's name and laboratory location.[2]

  • Storage: Keep waste containers securely closed except when adding waste.[5] Store the containers in a designated and properly ventilated Satellite Accumulation Area (SAA) within the laboratory.[6] The SAA should be inspected weekly for any signs of leakage.[7]

Step 4: Scheduling a Waste Pickup

Contact your institution's EHS department to schedule a pickup for your hazardous waste.[6] Provide them with all the necessary information about the waste, as detailed on the container label. Do not attempt to transport the chemical waste yourself.

Disposal Workflow for this compound

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Personal Protective Equipment (PPE) start->ppe segregate Step 2: Segregate Waste (Solid, Liquid, Contaminated Materials) ppe->segregate container Step 3: Use Labeled, Compatible Waste Container segregate->container store Step 4: Store in Designated Satellite Accumulation Area (SAA) container->store contact_ehs Step 5: Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end End: Safe and Compliant Disposal contact_ehs->end

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.

By adhering to these procedures, researchers can effectively mitigate the risks associated with the handling and disposal of potent research compounds like this compound, ensuring a safe laboratory environment and safeguarding our ecosystem. Always prioritize consulting your institution's specific guidelines and the manufacturer's Safety Data Sheet.

References

Personal protective equipment for handling ARD-266

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety, handling, and disposal information for ARD-266, a potent research chemical. As a preferred source for laboratory safety and chemical handling information, this guide aims to build deep trust by providing value beyond the product itself. The following procedures are based on available safety data and established best practices for handling novel, potent compounds.

Immediate Safety and Hazard Information

This compound is a highly potent and VHL E3 ligase-based androgen receptor (AR) PROTAC (Proteolysis Targeting Chimera) degrader, identified with CAS number 2666951-70-6.[1] Although comprehensive toxicological data is not fully available, the compound is classified as harmful.[2]

Hazard Summary:

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[2]
Acute Dermal Toxicity Harmful in contact with skin.[2]
Acute Inhalation Toxicity Harmful if inhaled.[2]
Skin Corrosion/Irritation Causes skin irritation.
Eye Damage/Irritation Causes serious eye irritation.

Note: The acute and chronic toxicity of this substance are not fully known. Handle with extreme caution.[2]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound and the limited toxicological data, a stringent PPE protocol is mandatory.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Protection Type Minimum Requirement Rationale
Respiratory NIOSH-approved respirator with appropriate cartridges (e.g., P100)To prevent inhalation of fine powder or aerosols, which is a known route of harmful exposure.[2]
Hand Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.To prevent skin contact, a known route of harmful exposure.[2]
Eye/Face ANSI-approved safety goggles and a face shield.To protect against splashes and fine dust, preventing serious eye irritation.
Body Chemical-resistant lab coat, fully buttoned, with tight cuffs. Consider a disposable suit for larger quantities.To protect skin from accidental contact.

Operational and Handling Plan

A systematic approach is essential when working with this compound to minimize exposure risk.

Experimental Workflow

The following diagram outlines the standard procedure for handling this compound from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Prepare Fume Hood Prepare Fume Hood Review SDS->Prepare Fume Hood Don Full PPE Don Full PPE Prepare Fume Hood->Don Full PPE Weigh Solid this compound Weigh Solid this compound Don Full PPE->Weigh Solid this compound Prepare Stock Solution Prepare Stock Solution Weigh Solid this compound->Prepare Stock Solution Perform Experiment Perform Experiment Prepare Stock Solution->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: Standard operational workflow for handling this compound.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

Table 2: Storage and Handling Conditions

Parameter Condition Notes
Short-term Storage 0 - 4°C for days to weeks.[1]Keep in a dry, dark place.[1]
Long-term Storage -20°C for months to years.[1]Shipped under ambient temperature as a non-hazardous chemical for short durations.[1]
Stock Solution Store at -20°C for up to 1 year, or -80°C for up to 2 years.Based on supplier recommendations.
Handling Environment All handling of solid and stock solutions should be performed in a certified chemical fume hood.To mitigate inhalation risk.

Mechanism of Action: Signaling Pathway

This compound functions as a PROTAC, a bifunctional molecule that induces the degradation of a target protein. It forms a ternary complex with the Androgen Receptor (AR) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity leads to the ubiquitination of AR, marking it for degradation by the proteasome.

G This compound This compound Ternary Complex Ternary Complex This compound->Ternary Complex Androgen Receptor (AR) Androgen Receptor (AR) Androgen Receptor (AR)->Ternary Complex VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination E1, E2 Enzymes Proteasome Proteasome Ubiquitination->Proteasome Poly-Ub Tag Degraded AR Degraded AR Proteasome->Degraded AR

Caption: this compound mediated degradation of the Androgen Receptor.

Experimental Protocol: AR Degradation Assay

While a specific, detailed protocol from a peer-reviewed publication is not available, the following represents a generalized procedure for assessing the AR-degrading activity of this compound in prostate cancer cell lines (e.g., LNCaP, VCaP).

Table 3: Generalized Protocol for AR Degradation Assay

Step Procedure Details & Considerations
1. Cell Culture Plate AR-positive prostate cancer cells at an appropriate density in multi-well plates and allow them to adhere overnight.Cell density should be optimized for linear growth and to avoid confluence at the end of the experiment.
2. Compound Preparation Prepare a stock solution of this compound in DMSO. Further dilute to desired final concentrations in cell culture medium.It is recommended to prepare a high-concentration stock to minimize the final DMSO percentage in the culture (typically <0.1%).
3. Treatment Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM). Include a vehicle control (DMSO).A dose-response and time-course experiment is recommended to determine DC50 (concentration for 50% degradation).
4. Incubation Incubate cells for a specified time (e.g., 6, 12, 24 hours).Incubation time will depend on the kinetics of AR degradation.
5. Cell Lysis Wash cells with cold PBS and lyse with an appropriate lysis buffer containing protease inhibitors.Protease inhibitors are crucial to prevent non-specific protein degradation after lysis.
6. Protein Quantification Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).This is necessary for equal protein loading in the subsequent step.
7. Western Blot Analysis Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against AR and a loading control (e.g., GAPDH, β-actin).The loading control ensures that any observed decrease in AR levels is due to specific degradation and not unequal sample loading.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

Disposal Workflow

G Waste Generation Waste Generation Is it contaminated with this compound? Is it contaminated with this compound? Waste Generation->Is it contaminated with this compound? Dispose as Hazardous Chemical Waste Dispose as Hazardous Chemical Waste Is it contaminated with this compound?->Dispose as Hazardous Chemical Waste Yes Standard Lab Waste Standard Lab Waste Is it contaminated with this compound?->Standard Lab Waste No

Caption: Decision process for this compound waste management.

Disposal Procedures:

  • Solid Waste: Contaminated PPE (gloves, disposable coats), weigh paper, and plasticware should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, sealed, and appropriate hazardous liquid waste container. Do not discharge into rivers and drains.[2]

  • Final Disposal: All waste must be disposed of through an approved and licensed hazardous waste disposal specialist, in accordance with local, state, and federal regulations.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.